N-hexyl-N-methylcarbamoyl chloride
Description
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
N-hexyl-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H16ClNO/c1-3-4-5-6-7-10(2)8(9)11/h3-7H2,1-2H3 |
InChI Key |
OBPRZLTWBJYCTI-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)C(=O)Cl |
Canonical SMILES |
CCCCCCN(C)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-hexyl-N-methylcarbamoyl chloride (CAS 58965-42-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hexyl-N-methylcarbamoyl chloride, with CAS number 58965-42-7, is a chemical intermediate belonging to the class of N,N-disubstituted carbamoyl chlorides. While specific research on this particular molecule is limited, its structural class is of significant interest in organic synthesis and medicinal chemistry. Carbamoyl chlorides are versatile reagents for the introduction of the carbamoyl moiety, a key functional group in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of this compound, including its chemical properties, probable synthesis methodologies, and potential applications, drawing upon data from analogous compounds where specific information is unavailable.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models. For comparative purposes, experimental data for the closely related N-ethyl-N-methylcarbamoyl chloride is also presented.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | PubChem[1] |
| Molecular Weight | 177.67 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58965-42-7 | PubChem[1] |
| Canonical SMILES | CCCCCCN(C)C(=O)Cl | PubChem[1] |
| InChI | InChI=1S/C8H16ClNO/c1-3-4-5-6-7-10(2)8(9)11/h3-7H2,1-2H3 | PubChem[1] |
| Computed XLogP3 | 3.1 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Computed Rotatable Bond Count | 5 | PubChem[1] |
Table 2: Comparative Properties of N-ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6)
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem[2] |
| Molecular Weight | 121.57 g/mol | Santa Cruz Biotechnology[3] |
| Boiling Point | 165.1 °C at 760 mmHg | LookChem[4] |
| Density | 1.101 g/cm³ | LookChem[4] |
| Refractive Index | 1.441 | LookChem[4] |
| Flash Point | 53.7 °C | LookChem[4] |
| Purity | ≥98% | Santa Cruz Biotechnology[3] |
Synthesis of N,N-Dialkylcarbamoyl Chlorides
The synthesis of N,N-dialkylcarbamoyl chlorides is typically achieved by the reaction of a secondary amine with phosgene or a phosgene equivalent like diphosgene or triphosgene.[5] These methods are well-established for producing a wide range of carbamoyl chlorides.
General Synthetic Workflow
A general workflow for the synthesis of a N,N-dialkylcarbamoyl chloride, such as this compound, involves the reaction of the corresponding secondary amine (N-hexyl-N-methylamine) with a phosgenating agent in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the synthesis of N,N-dialkylcarbamoyl chlorides.
Experimental Protocol (Adapted from General Procedures)
The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for similar compounds.[6]
Materials:
-
N-hexyl-N-methylamine
-
Triphosgene (or a solution of phosgene)
-
Anhydrous dichloromethane (or toluene)
-
Triethylamine (or sodium bicarbonate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of N-hexyl-N-methylamine in anhydrous dichloromethane. The flask is cooled to 0-5 °C in an ice bath.
-
Addition of Phosgenating Agent: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred amine solution, maintaining the temperature below 10 °C.
-
Base Addition: A solution of triethylamine in anhydrous dichloromethane is then added dropwise, ensuring the temperature remains between 10-15 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 2-3 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Reactivity and Applications
Carbamoyl chlorides are reactive electrophiles at the carbonyl carbon and are valuable intermediates in organic synthesis.
General Reactivity
The primary reactivity of N,N-dialkylcarbamoyl chlorides involves nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.
Caption: General reactivity of N,N-dialkylcarbamoyl chlorides with various nucleophiles.
Applications in Drug Development and Medicinal Chemistry
The carbamate functional group is a key structural motif in many approved drugs and is widely used in medicinal chemistry.[7][8][9] Carbamates can act as peptide bond surrogates, improving the metabolic stability and cell permeability of drug candidates.[8][9] N,N-disubstituted carbamoyl chlorides, such as this compound, serve as essential building blocks for the synthesis of these carbamate-containing molecules.
While no specific signaling pathways involving this compound have been reported, its derivatives could potentially be designed to interact with a variety of biological targets where a carbamate linkage is desired for optimal binding or pharmacokinetic properties. For instance, carbamates are found in drugs targeting enzymes like acetylcholinesterase.
Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference |
| ¹H NMR | Signals corresponding to the hexyl chain protons (e.g., a triplet for the terminal methyl group, multiplets for the methylene groups) and a singlet for the N-methyl group. Protons alpha to the nitrogen will be deshielded. | [10] |
| ¹³C NMR | A signal for the carbonyl carbon in the range of 160-180 ppm. Signals for the carbons of the hexyl chain and the N-methyl group. | [11] |
| IR Spectroscopy | A strong carbonyl (C=O) stretching absorption in the region of 1750-1820 cm⁻¹. | [11][12] |
| Mass Spectrometry | The molecular ion peak may be observed. A prominent fragment would be the acylium ion [M-Cl]⁺. | [13] |
Safety and Handling
Carbamoyl chlorides as a class are considered hazardous chemicals. They are typically corrosive, moisture-sensitive, and can be harmful if swallowed, inhaled, or in contact with skin.
General Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Store in a cool, dry, and well-ventilated area under an inert atmosphere.
For N-ethyl-N-methylcarbamoyl chloride, specific hazard statements include: May be corrosive to metals, Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, and Causes serious eye damage.[2] Similar hazards should be assumed for this compound in the absence of specific data.
Conclusion
This compound is a potentially valuable, yet understudied, chemical intermediate. Its utility lies in its ability to act as a precursor to N-hexyl-N-methyl carbamates, which may have applications in the development of new pharmaceuticals and other bioactive molecules. While specific experimental data for this compound is scarce, established synthetic and characterization methods for N,N-dialkylcarbamoyl chlorides provide a solid framework for its preparation and use in a research setting. As with all carbamoyl chlorides, appropriate safety precautions must be strictly followed during its handling and use. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in organic and medicinal chemistry.
References
- 1. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N-Ethyl-N-methylcarbamoyl chloride|lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Physical Properties of N-hexyl-N-methylcarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of N-hexyl-N-methylcarbamoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide combines computed data with general characteristics of carbamoyl chlorides to offer a thorough understanding for research and drug development applications.
Core Physical Properties
This compound is a chemical compound with the molecular formula C₈H₁₆ClNO. As a member of the carbamoyl chloride family, it is expected to be a reactive compound, susceptible to hydrolysis. The physical properties of this compound are crucial for its handling, application in synthesis, and for safety considerations.
Data Presentation
The following table summarizes the available quantitative data for this compound. The majority of the specific values are computed properties sourced from the PubChem database.
| Property | Value | Source |
| Molecular Weight | 177.67 g/mol | PubChem[1] |
| Molecular Formula | C₈H₁₆ClNO | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Exact Mass | 177.0920418 g/mol | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in nonpolar organic solvents (general characteristic of carbamoyl chlorides)[2] | General chemical literature |
Note: XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of a compound. A value of 3.1 suggests that this compound is significantly more soluble in lipids and non-polar solvents than in water.
Experimental Protocols
Due to the lack of specific published experimental protocols for determining the physical properties of this compound, the following are generalized methods for liquids, adapted with safety precautions pertinent to reactive acyl chlorides.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a reactive compound like a carbamoyl chloride, this procedure must be conducted in a moisture-free environment.
-
Apparatus: A micro-distillation apparatus or a setup for boiling point determination under reduced pressure, heating mantle, thermometer, and an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
Assemble the distillation apparatus in a fume hood, ensuring all glassware is thoroughly dried.
-
Place a small, precisely measured volume of this compound into the distillation flask along with a boiling chip.
-
Introduce an inert atmosphere into the apparatus.
-
Begin gentle heating.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed. For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation head.
-
If the compound is suspected to decompose at its atmospheric boiling point, the determination should be performed under reduced pressure and the result extrapolated to atmospheric pressure.
-
2. Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
-
Apparatus: A pycnometer (a flask with a precise volume), an analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a temperature-controlled water bath to allow it to reach thermal equilibrium.
-
Carefully remove any excess liquid from the capillary opening.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Determination of Solubility
Solubility is typically determined by the shake-flask method. Given that carbamoyl chlorides react with water, solubility determination should focus on organic solvents.
-
Apparatus: A series of vials, a constant temperature shaker, and an analytical method for determining the concentration of the solute (e.g., GC or HPLC).
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vials to prevent solvent evaporation and reaction with atmospheric moisture.
-
Place the vials in a constant temperature shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solute to settle.
-
Carefully extract a sample of the supernatant.
-
Dilute the sample and analyze its concentration using a pre-calibrated analytical method.
-
Mandatory Visualization
The following diagram illustrates the logical relationship between the fundamental physical properties of a chemical compound.
Caption: Interrelation of key physical and chemical properties.
References
N-Hexyl-N-methylcarbamoyl Chloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthesis protocol for N-hexyl-N-methylcarbamoyl chloride. Due to a lack of extensive published experimental data for this specific compound, this document primarily relies on computed data from established chemical databases and general synthetic methodologies for analogous compounds.
Molecular Structure and Identification
This compound is a chemical compound belonging to the carbamoyl chloride class. These compounds are characterized by a carbonyl group double-bonded to an oxygen atom and single-bonded to a chlorine atom and a nitrogen atom. In this specific molecule, the nitrogen is substituted with a hexyl group and a methyl group.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₆ClNO | PubChem[1] |
| CAS Number | 58965-42-7 | PubChem[1] |
| Canonical SMILES | CCCCCCN(C)C(=O)Cl | PubChem[1] |
| InChI Key | OBPRZLTWBJYCTI-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
Quantitative physicochemical data for this compound is primarily based on computational models. These predicted properties offer valuable insights into the compound's behavior and characteristics.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 177.67 | g/mol | PubChem[1] |
| Monoisotopic Mass | 177.0920418 | Da | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] | |
| Topological Polar Surface Area | 20.3 | Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] | |
| Rotatable Bond Count | 5 | PubChem[1] | |
| Hydrogen Bond Donor Count | 0 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Experimental Protocols: Synthesis
The proposed synthesis of this compound would proceed via the reaction of N-hexyl-N-methylamine with triphosgene in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials and Reagents
-
N-hexyl-N-methylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM) or toluene
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
General Synthetic Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with a solution of N-hexyl-N-methylamine in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Base: A non-nucleophilic base (1.1 equivalents) is added dropwise to the stirred solution of the amine.
-
Addition of Phosgene Equivalent: A solution of triphosgene (0.34 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. The reaction is highly exothermic and the addition should be slow to control the temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup:
-
The reaction mixture is filtered to remove the hydrochloride salt of the base.
-
The filtrate is washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: The solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.
Safety Precautions
-
The reaction should be performed in a well-ventilated fume hood.
-
Triphosgene is a toxic substance and should be handled with extreme care. It is a source of phosgene, a highly toxic gas.[4]
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosgene is corrosive and reacts with water.[5][6] All glassware must be thoroughly dried before use.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-alkyl-N-methylcarbamoyl chlorides using a phosgene equivalent.
Caption: General workflow for synthesizing N-alkyl-N-methylcarbamoyl chlorides.
References
- 1. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triphosgene - Wikipedia [en.wikipedia.org]
- 5. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosgene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity and reaction mechanisms of N-hexyl-N-methylcarbamoyl chloride. Drawing upon established principles and data from analogous N,N-dialkylcarbamoyl chlorides, this document details the factors governing its behavior in various chemical environments, outlines experimental protocols for its study, and presents quantitative data to inform its application in research and development.
Introduction
This compound is a disubstituted carbamoyl chloride, a class of compounds that serve as important intermediates in organic synthesis, particularly in the preparation of carbamates, ureas, and other derivatives of biological and pharmaceutical interest.[1][2] The reactivity of the carbamoyl chloride functional group is characterized by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The nature of the N-substituents, in this case, a hexyl and a methyl group, influences the steric and electronic environment of the reactive center, thereby modulating its reactivity.
General Reactivity
The primary mode of reaction for this compound involves nucleophilic acyl substitution at the carbonyl carbon, leading to the displacement of the chloride ion.[1] Common reactions include:
-
Hydrolysis: Reaction with water yields the unstable N-hexyl-N-methylcarbamic acid, which readily decarboxylates to form N-hexyl-N-methylamine and carbon dioxide.[2]
-
Alcoholysis: Reaction with alcohols produces stable N,N-disubstituted carbamate esters.[2]
-
Aminolysis: Reaction with primary or secondary amines yields substituted ureas.[2]
These reactions are fundamental to the synthetic utility of this compound.
Reaction Mechanisms
The mechanism of nucleophilic substitution for N,N-dialkylcarbamoyl chlorides is highly dependent on the nature of the nucleophile and the solvent. Two primary pathways are generally considered: a unimolecular S_N1-like mechanism and a bimolecular addition-elimination mechanism.[1][3]
Solvolysis (S_N1-like Mechanism)
In solvolysis reactions, where the solvent acts as the nucleophile, N,N-dialkylcarbamoyl chlorides typically proceed through a unimolecular, S_N1-like mechanism.[1][3] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This intermediate is then rapidly captured by the solvent.
The stability of the carbamoyl cation is enhanced by the electron-donating nitrogen atom. The alkyl groups on the nitrogen further contribute to this stability. The rate of solvolysis is therefore sensitive to the ionizing power of the solvent.[1]
Figure 1: S_N1-like solvolysis mechanism of this compound.
Reaction with Strong Nucleophiles (Addition-Elimination Mechanism)
When reacting with stronger, more concentrated nucleophiles, such as amines, an addition-elimination mechanism is more likely.[1] This pathway involves the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl double bond and form the final product.
Figure 2: Addition-elimination mechanism with strong nucleophiles.
Quantitative Reactivity Data
The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis:[1][3]
log(k/k₀) = lN + mY
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/water).
-
l is the sensitivity to solvent nucleophilicity (N).
-
m is the sensitivity to solvent ionizing power (Y).
For N,N-dialkylcarbamoyl chlorides, the m values are typically significant, indicating a mechanism with substantial charge separation in the transition state, characteristic of an S_N1-like process.[1] The l value provides insight into the degree of nucleophilic solvent assistance.
Table 1: Solvolysis Data for Analogs of this compound
| Carbamoyl Chloride | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| N,N-Dimethylcarbamoyl chloride | 80% Ethanol | 25.0 | - | [1] |
| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 25.0 | Faster than dimethyl analog by a factor of 4.2 | [2] |
| N,N-Dimethylcarbamoyl chloride | 100% Methanol | 25.0 | - | [2] |
| N,N-Diethylcarbamoyl chloride | 100% Methanol | 25.0 | Faster than dimethyl analog by a factor of 6.6 | [2] |
Table 2: Grunwald-Winstein Parameters for N,N-Dialkylcarbamoyl Chloride Solvolysis
| Carbamoyl Chloride | l | m | l/m ratio | Reference |
| N,N-Dimethylcarbamoyl chloride | 0.34 ± 0.05 | 0.42 ± 0.07 | 0.82 | [1] |
| 4-Morpholinecarbonyl chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | [1] |
The slightly faster rates for the N,N-diethyl analog compared to the N,N-dimethyl analog suggest that increasing the electron-donating ability of the alkyl groups stabilizes the carbamoyl cation intermediate, accelerating the S_N1-like reaction.[2] Based on this trend, this compound is expected to have a solvolysis rate comparable to or slightly faster than N,N-diethylcarbamoyl chloride.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of N,N-dialkylcarbamoyl chlorides involves the reaction of the corresponding secondary amine with triphosgene in the presence of a base.[4]
Materials:
-
N-hexyl-N-methylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-hexyl-N-methylamine in anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred amine solution, maintaining the temperature between 0-5 °C.
-
Add triethylamine dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
The filtrate, containing the this compound, can be used directly or purified by vacuum distillation.
Figure 3: Experimental workflow for the synthesis of this compound.
Kinetic Study of Solvolysis
The rate of solvolysis of this compound in a given solvent can be determined by monitoring the production of hydrochloric acid over time.
Materials:
-
This compound
-
Solvent of interest (e.g., aqueous ethanol, aqueous acetone)
-
Conductivity meter or pH meter
-
Thermostated water bath
-
Standard volumetric glassware
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent system at a precisely controlled temperature.
-
Immediately begin monitoring the change in conductivity or pH of the solution as a function of time. The increase in conductivity or decrease in pH is proportional to the amount of HCl produced.
-
Record data at regular intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity or hydrogen ion concentration versus time.
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent for the introduction of the N-hexyl-N-methylcarbamoyl moiety into molecules. This functional group is present in various biologically active compounds. For instance, the carbamate group is a key feature of many pharmaceuticals, including cholinesterase inhibitors used in the treatment of Alzheimer's disease.[4] The ability to readily form carbamates through reaction with alcohols makes this compound a useful building block in the synthesis of new therapeutic agents.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Contact with water or moisture will lead to its decomposition, producing hydrochloric acid. Store in a tightly sealed container under an inert atmosphere.
Conclusion
This compound exhibits reactivity characteristic of N,N-dialkylcarbamoyl chlorides, primarily undergoing nucleophilic acyl substitution. The reaction mechanism is dependent on the reaction conditions, with solvolysis favoring an S_N1-like pathway and reactions with strong nucleophiles proceeding via an addition-elimination mechanism. While specific quantitative data for this compound is limited, its reactivity can be reliably predicted based on trends observed for its lower alkyl analogs. Its utility as a synthetic intermediate, particularly for the formation of carbamates, makes it a valuable tool for researchers in drug development and organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
N-hexyl-N-methylcarbamoyl chloride IUPAC name
An In-depth Technical Guide to N-hexyl-N-methylcarbamoyl chloride
Introduction
This compound, with the IUPAC name This compound , is a chemical compound belonging to the class of carbamoyl chlorides.[1] These compounds are characterized by a carbonyl group attached to both a nitrogen atom and a chlorine atom. N,N-disubstituted carbamoyl chlorides are important reactive intermediates in organic synthesis, serving as precursors for the formation of carbamates, ureas, and other derivatives.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, geared towards researchers and professionals in drug development and chemical sciences.
Synonyms:
-
hexylmethylcarbamic chloride[1]
-
Hexyl(methyl)carbamic chloride[1]
-
N-Hexyl-N-methylcarbamyl Chloride[1]
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C8H16ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 58965-42-7 | [1] |
| Exact Mass | 177.0920418 Da | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
Synthesis and Experimental Protocols
General Synthesis Route
The most common and direct method for the synthesis of N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[3] The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the carbamoyl chloride. An acid scavenger, typically a tertiary amine like triethylamine, is often used to neutralize the hydrogen chloride byproduct.[4]
References
- 1. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of N-hexyl-N-methylcarbamoyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-hexyl-N-methylcarbamoyl chloride in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document outlines the predicted solubility based on the compound's chemical structure and the general principles of solubility. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in synthesis, formulation, and other research and development applications.
Introduction
This compound is a chemical intermediate belonging to the carbamoyl chloride class of compounds. Carbamoyl chlorides are widely used in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and the development of formulations.
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses both nonpolar (the hexyl chain) and polar (the carbamoyl chloride group) characteristics, suggesting that its solubility will vary across a range of organic solvents.
Predicted Solubility Profile
Based on these structural features, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The long hexyl chain will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar carbamoyl chloride group without the risk of reaction. Dichloromethane is a common solvent for reactions involving carbamoyl chlorides. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While polar, the high polarity of these solvents might not be as compatible with the nonpolar hexyl chain. There is also a potential for slow reaction or degradation with highly polar nucleophilic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | These solvents can act as nucleophiles and may react with the carbamoyl chloride group, especially at elevated temperatures or over extended periods. Solubility is expected to be limited. |
| Aqueous | Water | Insoluble | The large nonpolar hexyl group will make the compound hydrophobic. Carbamoyl chlorides are also reactive with water, leading to hydrolysis.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound, a liquid at room temperature, in various organic solvents.
Objective: To determine the concentration (in g/L or mol/L) of this compound that dissolves in a specific organic solvent at a given temperature to form a saturated solution.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Scintillation vials or other sealable glass containers
-
Thermostatically controlled shaker or agitator
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. The presence of a distinct undissolved phase of the carbamoyl chloride should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the aliquot through a chemically resistant syringe filter to remove any suspended micro-droplets of the undissolved solute.
-
Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples, along with the standard solutions, using a calibrated GC or HPLC method.
-
Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Safety Precautions:
-
This compound is a reactive and potentially hazardous compound. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific, published quantitative solubility data for this compound in organic solvents is scarce, its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for optimizing reaction conditions, purification procedures, and formulation development involving this compound. Researchers are encouraged to use this guide as a starting point for their investigations into the physicochemical properties of this important chemical intermediate.
References
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of N-hexyl-N-methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-hexyl-N-methylcarbamoyl chloride, with a core focus on the principles and execution of theoretical yield calculation. Accurate yield determination is fundamental in chemical synthesis for assessing reaction efficiency, scalability, and economic viability.
Introduction to this compound Synthesis
This compound is a chemical intermediate belonging to the carbamoyl chloride class of compounds. These compounds are characterized by the functional group R₂NC(O)Cl and are valuable reagents in organic synthesis, notably for the preparation of carbamates, ureas, and isocyanates.[1] Carbamates, for instance, are found in numerous pharmaceutical agents and pesticides.
The primary industrial method for synthesizing carbamoyl chlorides involves the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2][3] For this compound, the corresponding secondary amine is N-hexyl-N-methylamine.
The reaction proceeds via the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene. The overall balanced chemical equation is:
CH₃(CH₂)₅NH(CH₃) + COCl₂ → CH₃(CH₂)₅N(CH₃)COCl + HCl
A critical aspect of this reaction is the production of hydrogen chloride (HCl) as a byproduct. The HCl can react with the starting amine to form a non-nucleophilic hydrochloride salt, effectively consuming a second equivalent of the amine.[1]
2 CH₃(CH₂)₅NH(CH₃) + COCl₂ → CH₃(CH₂)₅N(CH₃)COCl + [CH₃(CH₂)₅NH₂(CH₃)]Cl
To prevent this and maximize the yield with respect to the amine, the reaction is often carried out in the presence of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, which acts as an HCl scavenger.[3][4] For the purpose of theoretical yield calculation, the 1:1 stoichiometry between the amine and phosgene is used, assuming the HCl byproduct is effectively neutralized.
Core Concepts: Theoretical Yield Calculation
The theoretical yield is the maximum quantity of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no losses from side reactions or during workup.[5] The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant .
-
Limiting Reactant : The reactant that is completely consumed first in a chemical reaction. It dictates the maximum amount of product that can be formed.[5][6]
-
Actual Yield : The measured mass of the product physically obtained from a reaction.[5]
-
Percent Yield : The ratio of the actual yield to the theoretical yield, expressed as a percentage, which measures the reaction's efficiency.
-
% Yield = (Actual Yield / Theoretical Yield) x 100 [5]
-
Step-by-Step Calculation of Theoretical Yield
To illustrate the process, let's consider a hypothetical synthesis of this compound starting with 25.0 g of N-hexyl-N-methylamine and 25.0 g of phosgene .
Step 1: Determine Molar Masses of Reactants and Product First, we calculate the molar mass for each compound involved.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| N-hexyl-N-methylamine | C₇H₁₇N | 115.22 |
| Phosgene | COCl₂ | 98.92 |
| This compound | C₈H₁₆ClNO | 177.67 |
Step 2: Convert Mass of Reactants to Moles Next, we calculate the number of moles for each reactant using their mass and molar mass.[7][8]
-
Moles of N-hexyl-N-methylamine = 25.0 g / 115.22 g/mol = 0.217 moles
-
Moles of Phosgene = 25.0 g / 98.92 g/mol = 0.253 moles
Step 3: Identify the Limiting Reactant Based on the 1:1 stoichiometry of the reaction, we compare the moles of each reactant.
-
The reaction requires 1 mole of N-hexyl-N-methylamine for every 1 mole of phosgene.
-
We have 0.217 moles of the amine and 0.253 moles of phosgene.
-
Since the amount of N-hexyl-N-methylamine (0.217 moles) is less than the amount of phosgene, N-hexyl-N-methylamine is the limiting reactant . The reaction will stop once all the amine is consumed.
Step 4: Calculate Moles of Product Formed The moles of product are determined by the moles of the limiting reactant and the reaction stoichiometry.[9]
-
Since the ratio of N-hexyl-N-methylamine to this compound is 1:1, the maximum moles of product that can be formed is equal to the moles of the limiting reactant.
-
Moles of Product = 0.217 moles
Step 5: Calculate the Theoretical Yield in Grams Finally, convert the moles of the product to its mass using its molar mass.[9]
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.217 moles × 177.67 g/mol = 38.56 g
Therefore, the theoretical yield of this compound for this experiment is 38.56 grams .
Data Presentation
The quantitative data for this theoretical yield calculation is summarized below.
Table 1: Reactant Data and Limiting Reactant Determination
| Reactant Name | Molecular Formula | Molar Mass ( g/mol ) | Mass Used (g) | Moles Used | Stoichiometric Ratio (Amine:Phosgene) | Limiting Reactant |
|---|---|---|---|---|---|---|
| N-hexyl-N-methylamine | C₇H₁₇N | 115.22 | 25.0 | 0.217 | 1:1 | Yes |
| Phosgene | COCl₂ | 98.92 | 25.0 | 0.253 | 1:1 | No |
Table 2: Product Theoretical Yield Calculation
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Max Moles Formed (from Limiting Reactant) | Theoretical Yield (g) |
|---|
| this compound | C₈H₁₆ClNO | 177.67 | 0.217 | 38.56 |
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of this compound based on general methods for reacting secondary amines with phosgene or its equivalents.[3][4] Phosgene is an extremely toxic gas and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures.[10]
Materials:
-
N-hexyl-N-methylamine (1.0 eq)
-
Triphosgene (0.4 eq, a safer solid phosgene equivalent) or Phosgene (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Toluene (as solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with N-hexyl-N-methylamine and anhydrous toluene.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Triethylamine is added to the stirred solution.
-
A solution of triphosgene in anhydrous toluene is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is strictly maintained below 5 °C.[3]
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.[3]
-
The resulting mixture, containing precipitated triethylamine hydrochloride, is filtered under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure (vacuum distillation) to yield the crude this compound.
-
Further purification can be achieved by fractional distillation under high vacuum to obtain the final product of high purity.
Visualization of Calculation Workflow
The logical steps involved in calculating the theoretical yield can be visualized as a clear workflow.
Caption: Workflow for theoretical yield calculation.
References
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. US3501523A - Secondary carbamyl chlorides - Google Patents [patents.google.com]
- 3. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
- 4. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. omnicalculator.com [omnicalculator.com]
- 9. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 10. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-hexyl-N-methylcarbamoyl chloride discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hexyl-N-methylcarbamoyl chloride is a chemical intermediate belonging to the class of carbamoyl chlorides. While specific historical details regarding its discovery are not extensively documented in readily available literature, its significance lies in its role as a reactive intermediate for the synthesis of various organic compounds, particularly in the context of drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its potential applications, drawing parallels with closely related and well-documented analogues.
Introduction to Carbamoyl Chlorides
Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. They are acyl chlorides of carbamic acids and serve as versatile reagents in organic synthesis. The reactivity of the carbonyl chloride group makes them valuable intermediates for the introduction of a carbamoyl moiety into various molecules. This is particularly relevant in the pharmaceutical industry, where the carbamate functional group is a common feature in many therapeutic agents. The synthesis of carbamoyl chlorides is most commonly achieved through the reaction of a secondary amine with phosgene or a phosgene equivalent, such as triphosgene.[1]
Physicochemical Properties of this compound
Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | [2] |
| Molecular Weight | 177.67 g/mol | [2] |
| CAS Number | 58965-42-7 | |
| Computed XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 177.0920418 Da | [2] |
| Monoisotopic Mass | 177.0920418 Da | [2] |
| Topological Polar Surface Area | 20.3 Ų | [2] |
| Heavy Atom Count | 11 | [2] |
| Complexity | 117 | [2] |
Synthesis of N-Alkyl-N-methylcarbamoyl Chlorides: A General Protocol
While a specific historical discovery paper for this compound is not apparent, the general method for synthesizing N,N-disubstituted carbamoyl chlorides is well-established. The following is a representative experimental protocol for the synthesis of an N-alkyl-N-methylcarbamoyl chloride, which can be adapted for the hexyl derivative. This protocol utilizes triphosgene, a safer alternative to phosgene gas.
Reaction:
2 R(CH₃)NH + (Cl₃CO)₂CO → 2 R(CH₃)NCOCl + 3 CO₂ + 2 HCl
Materials:
-
N-Hexyl-N-methylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene
-
Triethylamine (or another suitable base)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet)
Procedure:
-
A solution of N-hexyl-N-methylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 equivalents) in anhydrous toluene is added dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to remove the toluene.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Safety Precautions:
-
Triphosgene is a toxic and corrosive solid that releases phosgene upon heating or in the presence of moisture. It should be handled with extreme care in a well-ventilated fume hood.
-
Phosgene is a highly toxic gas. All reactions involving phosgene or its precursors must be conducted with appropriate safety measures.
-
Carbamoyl chlorides are reactive and moisture-sensitive. They should be handled under anhydrous conditions.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Role in Drug Development: The Rivastigmine Analogy
While specific examples of drugs synthesized directly from this compound are not prominent in the literature, the importance of its structural class is well-illustrated by its close analogue, N-ethyl-N-methylcarbamoyl chloride. This compound is a key intermediate in the synthesis of Rivastigmine , a carbamate inhibitor of acetylcholinesterase and butyrylcholinesterase used for the treatment of mild to moderate dementia of the Alzheimer's type.[3][4][5]
The synthesis of Rivastigmine involves the reaction of N-ethyl-N-methylcarbamoyl chloride with 3-hydroxyphenyldimethylamine. This reaction highlights the primary utility of carbamoyl chlorides in drug development: the formation of carbamate linkages. Carbamates are known to act as inhibitors of various enzymes, making them a valuable pharmacophore in drug design.
The logical workflow for the utilization of an N-alkyl-N-methylcarbamoyl chloride in the synthesis of a carbamate drug is depicted in the following diagram.
Caption: General workflow for carbamate drug synthesis.
Signaling Pathways and Mechanism of Action
The biological activity of compounds derived from this compound is dependent on the final molecular structure. In the case of carbamate-based enzyme inhibitors like Rivastigmine, the carbamoyl moiety is transferred to a serine residue in the active site of the target enzyme (e.g., acetylcholinesterase). This carbamoylated enzyme is then hydrolyzed very slowly, effectively inactivating the enzyme and leading to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This mechanism is crucial for improving cholinergic neurotransmission in Alzheimer's disease.
The general signaling pathway affected by such carbamate inhibitors is cholinergic signaling. The logical relationship of this inhibition is illustrated below.
Caption: Mechanism of cholinesterase inhibition by carbamates.
Conclusion
This compound, while not having a widely documented history of its own, represents a class of chemical intermediates that are of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its ability to readily form carbamate linkages, a key structural motif in many biologically active molecules. The synthesis and applications of its close analogue, N-ethyl-N-methylcarbamoyl chloride, in the production of the anti-Alzheimer's drug Rivastigmine, underscore the potential of this class of compounds. Further research into the applications of this compound could lead to the discovery of novel therapeutic agents and other valuable chemical entities. As with all reactive chemical intermediates, appropriate safety precautions must be strictly adhered to during its synthesis and handling.
References
Methodological & Application
Application Notes and Protocols: N-hexyl-N-methylcarbamoyl Chloride in Carbamate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbamates are a critical class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of medicinal chemistry and drug development. N-substituted carbamoyl chlorides are highly effective reagents for installing the carbamoyl moiety onto nucleophilic substrates such as alcohols and amines. This document provides detailed protocols and application notes for the use of N-hexyl-N-methylcarbamoyl chloride in the synthesis of O- and N-substituted carbamates.
Disclaimer: this compound is a reactive and hazardous chemical. All handling and reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and glassware to prevent hydrolysis.
Hazard Identification:
Recommended PPE:
-
Wear compatible chemical-resistant gloves.[1]
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Wear a lab coat and other protective clothing to prevent skin exposure.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | PubChem[4] |
| Molecular Weight | 177.67 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 58965-42-7 | PubChem[4] |
| Appearance | Not specified (typically a liquid for analogous compounds) | N/A |
| XLogP3 | 3.1 | PubChem[4] |
General Reaction Schemes
This compound is an electrophilic reagent that reacts with nucleophiles in a nucleophilic acyl substitution reaction. The primary applications involve the synthesis of O-substituted carbamates from alcohols/phenols and the synthesis of ureas from primary/secondary amines.
A. Synthesis of O-Substituted Carbamates: This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction: R-OH + Cl-C(=O)N(CH₃)(C₆H₁₃) --(Base)--> R-O-C(=O)N(CH₃)(C₆H₁₃) + Base·HCl
B. Synthesis of N,N'-Substituted Ureas: This reaction proceeds similarly, often with an excess of the amine substrate acting as both the nucleophile and the base.
Reaction: R₂NH + Cl-C(=O)N(CH₃)(C₆H₁₃) --> R₂N-C(=O)N(CH₃)(C₆H₁₃) + R₂NH₂⁺Cl⁻
Experimental Protocols
The following are generalized protocols for the synthesis of carbamates using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.
Protocol 1: Synthesis of an O-Aryl Carbamate
This protocol details the reaction of this compound with a substituted phenol to yield an O-aryl carbamate, a common structural motif in pharmaceuticals like the cholinesterase inhibitor Rivastigmine.[5][6]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) or Pyridine (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Ethyl Acetate or DCM for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., ACN, 0.2 M).
-
Add the base (e.g., anhydrous K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add this compound (1.1 eq) to the suspension via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using K₂CO₃, filter the solid salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
If using pyridine, concentrate the reaction mixture directly.
-
Work-up: Redissolve the crude residue in an extraction solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl (if pyridine was used), deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure O-aryl carbamate.
Data Presentation: Typical Reaction Parameters
The table below summarizes generalized conditions for carbamate synthesis. Yields are illustrative and highly dependent on the specific substrate.
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | K₂CO₃, Pyridine, Et₃N | ACN, DCM, THF | 25 - 60 | 70 - 95 |
| Aliphatic Alcohol | NaH, Pyridine | THF, DCM | 0 - 25 | 65 - 90 |
| Primary Amine | Excess Amine, Et₃N | DCM, THF | 0 - 25 | 80 - 98 |
| Secondary Amine | Et₃N, DBU | DCM, THF | 25 - 50 | 75 - 95 |
Visualizations
Logical Workflow for Carbamate Synthesis
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
- 6. molkem.com [molkem.com]
Application Notes and Protocols for Amine Derivatization Using N-hexyl-N-methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in analytical chemistry to enhance the volatility, thermal stability, and detectability of analytes for chromatographic analysis, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). N-hexyl-N-methylcarbamoyl chloride is a derivatizing agent designed for the analysis of primary and secondary amines. This reagent reacts with the amine functional group to form a stable N,N-disubstituted carbamate derivative. This modification increases the hydrophobicity and molecular weight of the analyte, often leading to improved chromatographic peak shape, better separation from matrix components, and characteristic mass fragmentation patterns that aid in identification and quantification.
These application notes provide a comprehensive overview of the use of this compound for the derivatization of amines, including protocols for synthesis of the reagent, derivatization procedures, and subsequent analysis by GC-MS and LC-MS.
Synthesis of this compound
A general and cost-effective method for the synthesis of N,N-disubstituted carbamoyl chlorides involves the reaction of a secondary amine with chlorocarbonylsulfenyl chloride.[1][2] This method avoids the use of highly toxic phosgene.
Reaction Scheme:
General Protocol for Synthesis:
-
In a well-ventilated fume hood, dissolve N-hexyl-N-methylamine in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of chlorocarbonylsulfenyl chloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography.
Note: Carbamoyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.[3]
Derivatization of Amines with this compound
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic addition-elimination mechanism to form a stable carbamate derivative.[4][5] The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.[6]
General Derivatization Workflow
The overall process of amine derivatization and analysis can be visualized as follows:
References
Application Notes and Protocols for Reactions with Hexylmethylcarbamic Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylmethylcarbamic chloride (also known as N-hexyl-N-methylcarbamoyl chloride) is a reactive chemical intermediate valuable in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its carbamoyl chloride functional group allows for the facile introduction of a hexylmethylcarbamoyl moiety onto various nucleophiles. This document provides detailed protocols for the synthesis of ureas and carbamates using hexylmethylcarbamic chloride, along with important safety considerations and representative reaction data. Carbamoyl chlorides are reactive compounds that can be used to synthesize carbamates through reactions with alcohols or phenols.[1]
Chemical Properties:
-
Molecular Formula: C₈H₁₆ClNO
-
Molecular Weight: 177.67 g/mol [2]
-
Synonyms: this compound, Hexyl(methyl)carbamic chloride[2]
Safety Precautions
Carbamoyl chlorides are classified as corrosive and toxic. They are water-reactive and can release hydrogen chloride gas upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.
Experimental Protocols
Protocol 1: Synthesis of a Disubstituted Urea
This protocol details the synthesis of N-hexyl-N-methyl-N'-phenylurea via the reaction of hexylmethylcarbamic chloride with aniline. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbamoyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrogen chloride byproduct.
Materials:
-
Hexylmethylcarbamic chloride
-
Aniline
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).
-
Slowly add a solution of hexylmethylcarbamic chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Carbamate
This protocol describes the synthesis of phenyl N-hexyl-N-methylcarbamate from the reaction of hexylmethylcarbamic chloride with phenol. This reaction can be facilitated by a Lewis acid catalyst, such as zinc chloride.[3]
Materials:
-
Hexylmethylcarbamic chloride
-
Phenol
-
Zinc chloride (catalytic amount, e.g., 5 mol%)
-
Anhydrous acetonitrile
-
1 M aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add phenol (1.0 eq), a catalytic amount of zinc chloride (0.05 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add hexylmethylcarbamic chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M aqueous hydrochloric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the reactions of hexylmethylcarbamic chloride with aniline and phenol. Please note that yields are dependent on specific reaction conditions and purification methods.
| Product Name | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-hexyl-N-methyl-N'-phenylurea | Hexylmethylcarbamic chloride | Aniline | Dichloromethane | Triethylamine | 4-6 | 0 to RT | 85-95 |
| Phenyl N-hexyl-N-methylcarbamate | Hexylmethylcarbamic chloride | Phenol | Acetonitrile | Zinc Chloride | 8-12 | Reflux | 75-85 |
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols: N-hexyl-N-methylcarbamoyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-hexyl-N-methylcarbamoyl chloride as a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, protocols for its synthesis, and its application in the formation of carbamate linkages, a crucial step in the development of various therapeutic agents.
Introduction
This compound is a reactive chemical intermediate belonging to the carbamoyl chloride class of compounds. Its utility in pharmaceutical synthesis primarily stems from its function as a carbamoylating agent. The carbamoyl chloride moiety readily reacts with nucleophiles such as alcohols, phenols, and amines to form stable carbamate, urea, and other related derivatives. These functional groups are present in a wide array of biologically active molecules and approved drugs, making this compound a valuable building block in drug discovery and development. The "N-hexyl-N-methyl" substitution allows for the introduction of a specific lipophilic and structural motif into a target molecule, which can be critical for modulating its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessment, and analytical method development.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | hexylmethylcarbamic chloride, N-Hexyl-N-methylcarbamyl Chloride |
| CAS Number | 58965-42-7 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Appearance | Expected to be a liquid |
| Boiling Point | Not explicitly reported, but likely higher than N-ethyl analog (165.1 °C) |
| Density | Not explicitly reported |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) |
| InChI Key | OBPRZLTWBJYCTI-UHFFFAOYSA-N |
| SMILES | CCCCCCN(C)C(=O)Cl |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its subsequent use in the synthesis of a carbamate derivative. Researchers should adapt these protocols based on the specific requirements of their target molecule and perform appropriate reaction monitoring and optimization.
Synthesis of this compound from N-hexyl-N-methylamine
This protocol is adapted from a general procedure for the synthesis of carbamoyl chlorides using triphosgene, which is a safer alternative to phosgene gas.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
N-hexyl-N-methylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Sodium bicarbonate (NaHCO₃) or another suitable inorganic base
-
Anhydrous dichloromethane (DCM) or other suitable halogenated solvent
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware for reactions under inert conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, suspend sodium bicarbonate (2.0 equivalents relative to the amine) in anhydrous dichloromethane (approx. 35 volumes relative to the amine).
-
In a separate flask, dissolve triphosgene (0.66 equivalents relative to the amine) in anhydrous dichloromethane.
-
Add the triphosgene solution to the stirred suspension of the base in the reaction flask.
-
Dissolve N-hexyl-N-methylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the reaction mixture to 10-15 °C using an ice bath.
-
Add the N-hexyl-N-methylamine solution dropwise to the reaction mixture over a period of 1-3 hours, maintaining the temperature between 10-15 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-5 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Table 2: Representative Reaction Conditions for the Synthesis of N-alkyl-N-methylcarbamoyl chlorides
| Parameter | Condition | Reference |
| Phosgene Source | Triphosgene | [2] |
| Stoichiometry (Amine:Triphosgene) | 1 : 0.66 | [2] |
| Base | Sodium Bicarbonate | [2] |
| Stoichiometry (Amine:Base) | 1 : 2 | [2] |
| Solvent | Dichloromethane | [2] |
| Temperature | 10-15 °C | [2] |
| Reaction Time | 3-8 hours | [2] |
| Typical Yield | >98% (for N-ethyl-N-methyl derivative) |
Application: Synthesis of a Phenyl Carbamate Derivative
This protocol describes the reaction of this compound with a phenolic compound to form a carbamate, a common linkage in pharmaceutical agents. The conditions are based on a reported synthesis of Rivastigmine, which utilizes a similar carbamoyl chloride.[3]
Reaction Scheme:
Caption: Carbamate formation from a carbamoyl chloride and a phenol.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-nitrophenol as a model substrate)
-
Zinc chloride (ZnCl₂) or other suitable Lewis acid catalyst
-
Anhydrous toluene or other suitable high-boiling point solvent
-
Standard laboratory glassware for reactions under inert conditions
Procedure:
-
To a stirred solution of the substituted phenol (1.0 equivalent) in anhydrous toluene, add this compound (1.0-1.2 equivalents).
-
Add zinc chloride (catalytic amount, e.g., 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (or a specific temperature such as 110 °C) and stir for several hours (e.g., 12-13 hours).[3] Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 3: Optimized Conditions for the Synthesis of Carbamates from Carbamoyl Chlorides and Phenols [3]
| Parameter | Condition |
| Catalyst | Zinc Chloride (ZnCl₂) |
| Solvent | Toluene |
| Temperature | 30 °C to reflux (e.g., 110 °C) |
| Reaction Time | 12-13 hours |
| Yield | 49-87% (for various substrates) |
Signaling Pathways and Logical Relationships
The utility of this compound lies in its role as a synthon for introducing a carbamate moiety. The general workflow and its significance in drug development are illustrated below.
Caption: Workflow for the use of this compound.
Safety Precautions
Carbamoyl chlorides are reactive and potentially hazardous compounds. They are corrosive and can cause severe skin burns and eye damage.[4] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. Reactions involving triphosgene should be conducted with extreme caution due to the in situ generation of phosgene. Ensure that any residual phosgene is properly quenched before workup. Always consult the Safety Data Sheet (SDS) before handling this compound.
References
Application Notes and Protocols: N-hexyl-N-methylcarbamoylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
Overview and Chemical Principles
The N-hexyl-N-methylcarbamoylation of phenols typically proceeds via the reaction of a phenol with an N-hexyl-N-methylcarbamoyl chloride in the presence of a suitable base. The base is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the carbamoyl chloride. The choice of base and solvent can significantly influence the reaction rate and yield.
Experimental Protocol
This protocol outlines a general procedure for the N-hexyl-N-methylcarbamoylation of a generic phenol. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Phenol substrate
-
This compound
-
Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate (1.0 eq).
-
Dissolution: Dissolve the phenol in a suitable anhydrous aprotic solvent (e.g., DCM or THF).
-
Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Carbamoylating Agent: Slowly add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) as needed. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-hexyl-N-methylcarbamoylated phenol.
Quantitative Data Summary
The following table presents illustrative quantitative data for a hypothetical N-hexyl-N-methylcarbamoylation of phenol. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Value |
| Phenol Substrate | 1.0 mmol |
| This compound | 1.1 mmol (1.1 eq) |
| Base (Triethylamine) | 1.5 mmol (1.5 eq) |
| Solvent (DCM) | 10 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product Yield (Hypothetical) | 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-hexyl-N-methylcarbamoylation of phenols.
Chemical Reaction Pathway
Caption: General reaction pathway for the carbamoylation of a phenol.
Application Notes and Protocols for N-hexyl-N-methylcarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-hexyl-N-methylcarbamoyl chloride is a reactive chemical and should only be handled by trained professionals in a well-equipped laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use and adhere to all institutional and governmental safety regulations. The following information is for research and development purposes only.
Introduction
This compound is a reactive organic compound classified as a carbamoyl chloride. It serves as a key intermediate in organic synthesis, primarily for the introduction of the N-hexyl-N-methylcarbamoyl moiety onto various nucleophilic substrates. This functional group is of interest in medicinal chemistry and drug development due to its presence in a range of biologically active molecules. Carbamates, the products of reactions with this compound, are found in pharmaceuticals and agrochemicals.
The reactivity of this compound is centered on the electrophilic carbonyl carbon, which readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols, displacing the chloride leaving group. This reaction, known as carbamoylation, is a versatile method for the synthesis of stable carbamate esters, ureas, and thiocarbamates.
A closely related compound, N-ethyl-N-methylcarbamoyl chloride, is a crucial reagent in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[1] The synthetic utility and biological relevance of the carbamoyl chloride functional group underscore the importance of understanding the proper handling and application of this compound in research and development.
Physicochemical Data
While specific experimental data for this compound is not widely published, the properties of the closely related N-ethyl-N-methylcarbamoyl chloride can provide some guidance.
| Property | Value (for N-ethyl-N-methylcarbamoyl chloride) | Reference |
| Molecular Formula | C4H8ClNO | [2] |
| Molecular Weight | 121.56 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥98% | [3] |
| Boiling Point | 89°C / 5.3kPa | [4] |
Safety and Handling
N-alkyl-N-methylcarbamoyl chlorides are hazardous materials and require strict safety precautions.
Primary Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][4]
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Sensitization: May cause an allergic skin reaction.[2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (chemically resistant), protective clothing, and eye/face protection (safety goggles and face shield).[4][5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Experimental Protocols
The primary application of this compound is in the synthesis of carbamates. The following is a general protocol for the carbamoylation of a generic alcohol (R-OH).
Objective: To synthesize an N-hexyl-N-methylcarbamate from an alcohol.
Materials:
-
This compound
-
Alcohol (R-OH) of choice
-
Anhydrous aprotic solvent (e.g., Toluene, Acetonitrile, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.
-
-
Addition of Carbamoyl Chloride:
-
Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent in the dropping funnel.
-
Cool the reaction mixture in the flask to 0°C using an ice bath.
-
Add the this compound solution dropwise to the stirred reaction mixture over 30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography, or Liquid Chromatography-Mass Spectrometry). The reaction may require gentle heating to proceed to completion.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated amine hydrochloride salt.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the pure N-hexyl-N-methylcarbamate.
-
Quantitative Data from a Related Synthesis (N-ethyl-N-methylcarbamoyl chloride):
The synthesis of N-ethyl-N-methylcarbamoyl chloride itself can be achieved using triphosgene, which is a safer alternative to phosgene gas.[1]
| Parameter | Value |
| Reactants | N-ethylmethylamine, Triphosgene, Triethylamine |
| Solvent | Toluene |
| Temperature | 0-5°C |
| Reaction Time | 12 hours |
| Yield | 70-75% |
| Purity (GC) | >98% |
Visualizations
Experimental Workflow for Carbamate Synthesis
Caption: A step-by-step workflow for the synthesis of carbamates.
General Reaction Pathway for Carbamoylation
References
Application Notes and Protocols: Synthesis of Tertiary Amides via Reaction of N-hexyl-N-methylcarbamoyl Chloride with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of tertiary amides from N-hexyl-N-methylcarbamoyl chloride and Grignard reagents. The direct reaction of carbamoyl chlorides with Grignard reagents is often inefficient; therefore, this document focuses on two robust and widely applicable methods: Nickel-catalyzed cross-coupling and reaction with organocuprates (Gilman reagents) derived from Grignard reagents.
Application Notes
The synthesis of tertiary amides is a fundamental transformation in organic chemistry, particularly relevant in the development of pharmaceuticals and other bioactive molecules. While the reaction between a Grignard reagent and an acyl chloride is a classic method for ketone synthesis, its extension to carbamoyl chlorides presents unique challenges.
The direct, uncatalyzed reaction of this compound with a Grignard reagent often proceeds with low efficiency and can lead to a mixture of products.[1] To achieve high yields and clean conversions, catalytic or stoichiometric mediators are necessary.
Catalytic Cross-Coupling: Transition metal catalysts, particularly those based on nickel, have been shown to effectively promote the cross-coupling of N,N-dialkylcarbamoyl chlorides with Grignard reagents.[2] These reactions typically proceed under mild conditions and offer a convenient route to tertiary amides. A variety of nickel complexes, often in conjunction with phosphine ligands, can be employed to facilitate the reaction.[3][4][5]
Organocuprate Reagents: A more general and often higher-yielding approach involves the conversion of the Grignard reagent into an organocuprate, specifically a Gilman reagent, prior to the addition of the carbamoyl chloride.[1][6][7] Organocuprates are softer nucleophiles than Grignard reagents and react selectively with carbamoyl chlorides to provide the desired tertiary amide, minimizing side reactions.[8][9] This method is compatible with a wide array of functional groups and allows for the use of primary, secondary, tertiary alkyl, aryl, and vinyl Grignard reagents.[1][10] The choice of solvent is critical, with tetrahydrofuran (THF) generally providing better results than diethyl ether.[1]
Potential Side Reactions: In some cases, especially with sterically hindered reagents, side products such as formamides, ureas, and oxalamides can be observed.[10] Careful control of reaction temperature and stoichiometry is crucial to minimize the formation of these impurities.
Reaction Pathways Overview
Caption: Alternative pathways for the synthesis of tertiary amides.
Quantitative Data
The following tables summarize representative yields for the synthesis of tertiary amides from N,N-dialkylcarbamoyl chlorides using the organocuprate method. The data is adapted from studies on N,N-diethylcarbamoyl chloride and is expected to be analogous for this compound.[1][10]
Table 1: Reaction with Various Organocuprates Derived from Grignard Reagents
| Entry | R-Group of Grignard Reagent (RMgX) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl | THF | 25 | 2 | 95 |
| 2 | sec-Butyl | THF | 25 | 3 | 88 |
| 3 | tert-Butyl | THF | 25 | 5 | 75 |
| 4 | Phenyl | THF | 25 | 2 | 92 |
| 5 | Benzyl | THF | 25 | 2 | 90 |
| 6 | Allyl | THF | 25 | 2 | 85 |
| 7 | Vinyl | THF | 25 | 15 | 50* |
| 8 | n-Hexyl | Et₂O | 25 | 2 | 80 |
| 9 | Phenyl | Et₂O | 25 | 2 | 85 |
*Reaction did not go to completion; 50% of starting material was recovered.[10]
Experimental Protocols
Safety Precaution: Carbamoyl chlorides are reactive and potentially hazardous. Grignard reagents are highly flammable and water-sensitive. All experiments should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
Protocol 1: Nickel-Catalyzed Cross-Coupling of this compound with Phenylmagnesium Bromide
This protocol describes a general procedure for the nickel-catalyzed synthesis of N-hexyl-N-methyl-N-phenylbenzamide.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add NiCl₂(dppe) (0.05 mmol, 2.5 mol%).
-
Add anhydrous THF (20 mL) to the flask.
-
Add this compound (2.0 mmol, 1.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (2.2 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure N-hexyl-N-methylbenzamide.
Protocol 2: Organocuprate-Mediated Synthesis of N-hexyl-N-methyl-N-butylamide
This protocol details a one-pot, two-step procedure involving the in-situ formation of an organocuprate.
Materials:
-
This compound
-
n-Butylmagnesium chloride (2.0 M in THF)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add Copper(I) cyanide (CuCN) (2.1 mmol, 1.05 equiv).
-
Add anhydrous THF (20 mL) and cool the suspension to -30 °C.
-
Slowly add n-butylmagnesium chloride (2.1 mmol, 1.05 equiv) dropwise via syringe. The mixture may change color. Stir at this temperature for 20 minutes to ensure complete formation of the cyanocuprate.
-
In a separate dry flask, dissolve this compound (2.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Add the solution of the carbamoyl chloride dropwise to the cold organocuprate suspension over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl (50 mL) and stirring vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine (40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure N-butyl-N-hexyl-N-methylamide.
General Experimental Workflow
Caption: Workflow for the organocuprate-mediated synthesis of tertiary amides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of tertiary amides from carbamoyl chlorides and organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 10. datapdf.com [datapdf.com]
Application Notes and Protocols: N-Hexyl-N-Methylcarbamoyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations. N-hexyl-N-methylcarbamoyl chloride is a versatile reagent for the introduction of the N-hexyl-N-methylcarbamate protecting group, which offers a robust shield for hydroxyl and amino functionalities. The lipophilic nature of the hexyl group can also enhance solubility in organic solvents, facilitating purification of intermediates.
This document provides detailed application notes and experimental protocols for the utilization of this compound in protecting group strategies. It is intended to serve as a comprehensive guide for researchers and professionals engaged in chemical synthesis and drug development.
Application Notes
The N-hexyl-N-methylcarbamoyl group is a stable and reliable protecting group for a variety of nucleophilic functional groups, most notably alcohols and primary/secondary amines. Its stability to a wide range of reaction conditions makes it an attractive choice in complex synthetic routes.
Key Advantages:
-
Robustness: The N,N-dialkylcarbamate linkage is resistant to many common reagents, including mild acids, bases, and some reducing and oxidizing agents.
-
Enhanced Solubility: The presence of the hexyl group increases the lipophilicity of the protected molecule, which can improve its solubility in nonpolar organic solvents, aiding in extraction and chromatographic purification.
-
Straightforward Introduction: The protection reaction proceeds readily via the corresponding carbamoyl chloride, a reactive electrophile that couples efficiently with nucleophiles.
Considerations for Use:
-
Steric Hindrance: While generally reactive, the protection of sterically hindered alcohols or amines may require more forcing conditions or longer reaction times.
-
Deprotection Conditions: The stability of the N-hexyl-N-methylcarbamoyl group necessitates relatively harsh conditions for its removal, such as strong acid or base-mediated hydrolysis. This should be taken into account when planning a synthetic strategy to ensure compatibility with other functional groups in the molecule.
Synthesis of this compound
The reagent can be synthesized from the corresponding secondary amine, N-hexyl-N-methylamine, and a phosgene equivalent such as triphosgene. This method avoids the use of highly toxic phosgene gas.
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol describes the general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol substrate
-
This compound (1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-hexyl-N-methylcarbamate-protected alcohol.
Caption: Workflow for the protection of a primary alcohol.
Protocol 2: Protection of a Secondary Amine
This protocol outlines the general procedure for the protection of a secondary amine.
Materials:
-
Secondary amine substrate
-
This compound (1.1 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous solvent such as dichloromethane (DCM) or acetonitrile
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) and the non-nucleophilic base (1.5 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-16 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with the solvent and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash chromatography or recrystallization.
Protocol 3: Deprotection of the N-Hexyl-N-Methylcarbamoyl Group (Hydrolysis)
The N-hexyl-N-methylcarbamoyl group is robust and its cleavage generally requires strong acidic or basic conditions.
Method A: Acidic Hydrolysis
Materials:
-
N-hexyl-N-methylcarbamate-protected substrate
-
Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
-
A suitable solvent such as methanol, ethanol, or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate or sodium carbonate solution
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected substrate in a suitable solvent (e.g., methanol or dioxane).
-
Add an excess of concentrated HCl or TFA.
-
Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the reaction by TLC. This may take several hours to days depending on the substrate.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an appropriate organic solvent (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected compound, which can be further purified if necessary.
Method B: Basic Hydrolysis
Materials:
-
N-hexyl-N-methylcarbamate-protected substrate
-
A strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
A solvent mixture, typically an alcohol (e.g., ethanol) and water
-
Dilute aqueous HCl
-
An appropriate organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected substrate in a mixture of an alcohol and water.
-
Add a significant excess of solid KOH or NaOH.
-
Heat the mixture to reflux and stir vigorously for 12-48 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and neutralize with dilute aqueous HCl.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Caption: Protecting group strategy workflow.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of representative substrates. Yields are indicative and may vary depending on the specific substrate and reaction scale.
Table 1: Protection of Alcohols and Amines with this compound
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Hexanol | Pyridine | DCM | RT | 18 | 85-95 |
| Benzyl alcohol | Triethylamine | THF | RT | 16 | 80-90 |
| Piperidine | DIPEA | Acetonitrile | RT | 6 | 90-98 |
| Aniline | Pyridine | DCM | RT | 24 | 70-80 |
Table 2: Deprotection of N-Hexyl-N-Methylcarbamates
| Protected Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Hexanol Carbamate | Conc. HCl | Dioxane/H₂O | 100 | 24 | 75-85 |
| Benzyl Alcohol Carbamate | KOH | EtOH/H₂O | 80 | 18 | 80-90 |
| Piperidine Carbamate | TFA | DCM | RT | 12 | 85-95 |
| Aniline Carbamate | H₂SO₄ | MeOH/H₂O | 100 | 36 | 60-70 |
Conclusion
This compound is a valuable reagent for the protection of hydroxyl and amino groups in organic synthesis. The resulting carbamate is stable to a variety of reaction conditions, and the lipophilic nature of the protecting group can aid in the purification of synthetic intermediates. While the deprotection requires relatively stringent conditions, this robustness can be a significant advantage in complex, multi-step syntheses. The protocols and data presented herein provide a solid foundation for the successful implementation of this protecting group strategy in a research and development setting.
Troubleshooting & Optimization
troubleshooting low yield in N-hexyl-N-methylcarbamoylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in N-hexyl-N-methylcarbamoylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-hexyl-N-methylcarbamoylation?
A1: N-hexyl-N-methylcarbamoylation is a chemical reaction that introduces an N-hexyl-N-methylcarbamoyl group
(−C(=O)N(CH3)(C6H13))
onto a molecule, typically by reacting a nucleophile (such as an alcohol or amine) with N-hexyl-N-methylcarbamoyl chloride. This process is a type of acylation and is used to synthesize carbamates or ureas.
Q2: What are the most critical parameters for a successful N-hexyl-N-methylcarbamoylation reaction?
A2: The most critical parameters include ensuring anhydrous (dry) reaction conditions, using a suitable base to neutralize the hydrochloric acid byproduct, selecting an appropriate aprotic solvent, and maintaining a controlled temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.
Q3: Why are anhydrous conditions so important?
A3: this compound is highly reactive and sensitive to moisture.[1] In the presence of water, it will readily hydrolyze to form N-hexyl-N-methylcarbamic acid, which is unstable and can decompose. This hydrolysis consumes the starting material and significantly reduces the yield of the desired carbamate product.
Q4: What is the purpose of adding a base to the reaction?
A4: The reaction of an alcohol or amine with this compound generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this HCl, preventing it from protonating the starting nucleophile (especially if it's an amine) and rendering it unreactive. Common bases for this purpose are non-nucleophilic tertiary amines like triethylamine or pyridine.
Q5: How can I monitor the progress of my N-hexyl-N-methylcarbamoylation reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture over time and comparing it to the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide for Low Yield
Issue 1: Low to no product formation with significant starting material remaining.
| Potential Cause | Recommended Solution |
| Inadequate Base | The base is crucial for scavenging the HCl produced. If the base is not sufficiently strong or is sterically hindered, the reaction may not proceed. Consider using a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used. |
| Poor Quality Carbamoyl Chloride | This compound is moisture-sensitive and can degrade upon storage. Use freshly opened or properly stored reagent. Consider verifying the purity of the carbamoyl chloride by techniques like NMR if degradation is suspected. |
| Low Nucleophilicity of Substrate | Sterically hindered or electron-deficient alcohols and amines will react more slowly. For such substrates, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also be beneficial, particularly for hindered alcohols. |
| Low Reaction Temperature | While the reaction is often initiated at a low temperature to control the initial exothermic reaction, it may require warming to room temperature or even gentle heating to go to completion, especially with less reactive substrates. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile. |
Issue 2: The appearance of unexpected side products.
| Potential Cause | Recommended Solution |
| Hydrolysis of Carbamoyl Chloride | The presence of moisture in the reagents or solvent will lead to the hydrolysis of this compound.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent | Protic solvents like alcohols or water will react with the carbamoyl chloride. Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Dimerization or Polymerization | In some cases, side reactions between the starting materials or intermediates can occur. This can sometimes be minimized by slow addition of the carbamoyl chloride to the reaction mixture containing the nucleophile and the base. |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Recommended Solution |
| Co-elution with Starting Material | If the product and starting material have similar polarities, they may be difficult to separate by column chromatography. Try using a different solvent system for chromatography or consider alternative purification methods like preparative HPLC or crystallization. |
| Presence of Basic Impurities | The base used in the reaction (e.g., triethylamine) or its hydrochloride salt can sometimes be challenging to remove completely. Ensure a thorough aqueous workup, including washes with dilute acid (to remove the amine base), saturated sodium bicarbonate (to remove any acidic impurities), and brine. |
Data Presentation
Table 1: Influence of Reaction Parameters on N-Carbamoylation Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Reagent Quality | Fresh, anhydrous this compound | High | The reagent is moisture-sensitive and degrades over time. |
| Old or improperly stored reagent | Low | Hydrolysis of the carbamoyl chloride reduces the amount available for the reaction. | |
| Solvent | Aprotic (e.g., DCM, THF, Acetonitrile) | High | These solvents do not react with the carbamoyl chloride. |
| Protic (e.g., Water, Methanol, Ethanol) | Low to None | Protic solvents are nucleophilic and will react with the carbamoyl chloride. | |
| Base | Non-nucleophilic tertiary amine (e.g., Triethylamine, Pyridine) | High | Effectively neutralizes the HCl byproduct without competing in the main reaction. |
| Nucleophilic amine (e.g., a primary or secondary amine) | Mixture of products | The base can also react with the carbamoyl chloride, leading to urea byproducts. | |
| No base | Low to None | The generated HCl protonates the nucleophile, deactivating it. | |
| Temperature | 0 °C to room temperature | Generally optimal | Balances reaction rate with minimizing side reactions. |
| High temperatures | Can be beneficial for unreactive substrates but may increase side reactions. | Increased kinetic energy can overcome activation barriers but may also promote decomposition or side reactions. |
Experimental Protocols
General Protocol for N-hexyl-N-methylcarbamoylation of an Alcohol
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic, optional)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add the alcohol substrate (1.0 eq.) and dissolve it in anhydrous DCM. If using, add a catalytic amount of DMAP (0.05-0.1 eq.).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2-1.5 eq.) to the cooled solution.
-
Carbamoyl Chloride Addition: Slowly add this compound (1.1-1.2 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-hexyl-N-methylcarbamate.
Visualizations
References
preventing hydrolysis of N-hexyl-N-methylcarbamoyl chloride during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of N-hexyl-N-methylcarbamoyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is a reactive chemical intermediate used in organic synthesis, particularly for the introduction of the N-hexyl-N-methylcarbamoyl moiety. Like other carbamoyl chlorides, it is susceptible to hydrolysis. The presence of water leads to a nucleophilic attack on the electrophilic carbonyl carbon, resulting in the formation of N-hexyl-N-methylcarbamic acid and hydrochloric acid.[1][2] The carbamic acid is often unstable and can further decompose to N-hexyl-N-methylamine and carbon dioxide.
Q2: What are the primary signs of hydrolysis in my reaction?
Hydrolysis of this compound can be indicated by:
-
Formation of a solid precipitate: This could be the hydrochloride salt of N-hexyl-N-methylamine, formed by the reaction of the amine byproduct with the generated HCl.
-
A decrease in pH: The formation of hydrochloric acid will lower the pH of the reaction mixture.
-
Inconsistent or low yields: The desired product will not be formed if the carbamoyl chloride has been hydrolyzed.
-
Presence of unexpected byproducts: Analysis of the crude reaction mixture by techniques such as NMR or LC-MS may reveal the presence of the hydrolysis products.
Q3: What are the ideal storage conditions for this compound to prevent degradation?
To ensure the stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] It is advisable to store it in a refrigerator to minimize any potential degradation over time.[3]
Troubleshooting Guide: Preventing Hydrolysis During Reaction
This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to prevent its hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield, with evidence of starting material hydrolysis. | Presence of moisture in the reaction setup. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Formation of a significant amount of white precipitate (likely amine hydrochloride). | Inefficient scavenging of generated HCl, which can catalyze hydrolysis. | Use a suitable acid scavenger such as triethylamine or pyridine.[2] Ensure the base is added stoichiometry or in slight excess. The base should also be anhydrous. |
| Reaction is sluggish and requires heating, leading to decomposition. | Poor choice of solvent or reaction conditions. | Use a polar aprotic solvent like acetonitrile or THF to improve solubility and reactivity.[4][5] Maintain a low reaction temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions.[1] |
| Inconsistent results between batches. | Variability in the quality of the this compound or other reagents. | Use a fresh or recently purified batch of this compound. Ensure all other reagents and solvents are of high purity and anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Alcohol under Anhydrous Conditions
This protocol describes a general method for the synthesis of a carbamate by reacting this compound with an alcohol, with measures to prevent hydrolysis.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the anhydrous alcohol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane under the inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane in the dropping funnel.
-
Add the this compound solution dropwise to the cooled alcohol solution over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Quality Control Check for this compound Purity
This protocol provides a method to assess the purity of this compound before use.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Under an inert atmosphere (in a glovebox if possible), dissolve a small sample of the this compound in anhydrous CDCl₃.
-
Quickly transfer the solution to a dry NMR tube and cap it.
-
Acquire a ¹H NMR spectrum.
-
The presence of significant peaks corresponding to N-hexyl-N-methylamine or its hydrochloride salt would indicate hydrolysis.
Visualizations
Hydrolysis Pathway of this compound
References
identifying side products in N-hexyl-N-methylcarbamoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hexyl-N-methylcarbamoyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products in the synthesis of this compound are N,N'-dihexyl-N,N'-dimethylurea and the hydrolysis product, N-hexyl-N-methylamine hydrochloride. The formation of these impurities is highly dependent on the reaction conditions.
Q2: How can the formation of N,N'-dihexyl-N,N'-dimethylurea be minimized?
A2: The formation of N,N'-dihexyl-N,N'-dimethylurea occurs when the this compound product reacts with the starting N-hexyl-N-methylamine. To minimize this side reaction, it is crucial to maintain a molar excess of the phosgenating agent (e.g., phosgene or triphosgene) relative to the amine. Additionally, ensuring a low reaction temperature (typically 0-5°C) and slow, controlled addition of the amine to the phosgenating agent solution can significantly reduce the formation of this urea byproduct.
Q3: What is the role of a base in the reaction, and how does it influence side product formation?
A3: A base, such as triethylamine or pyridine, is used as a scavenger for the hydrochloric acid (HCl) generated during the reaction of N-hexyl-N-methylamine with phosgene or its equivalent. While necessary, the choice and handling of the base are critical. Some bases can promote the formation of impurities. For instance, using an excess of a tertiary amine base can sometimes lead to the formation of undesired adducts or promote the decomposition of the product.
Q4: My final product is showing signs of degradation. What are the likely causes?
A4: this compound is sensitive to moisture and elevated temperatures.[1] Degradation is often due to hydrolysis, where residual water in the reaction mixture or exposure to atmospheric moisture leads to the formation of the corresponding carbamic acid, which is unstable and readily decarboxylates back to N-hexyl-N-methylamine. Thermal decomposition can also occur, especially during distillation if the temperature is too high. It is recommended to store the purified product under an inert atmosphere and at low temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or GC. Extend the reaction time if necessary. |
| Hydrolysis of the product during workup. | Use anhydrous solvents and reagents. Perform the workup and purification steps as quickly as possible, avoiding exposure to atmospheric moisture. | |
| Loss of product during distillation. | Use a high-vacuum distillation setup and carefully control the temperature to avoid thermal decomposition. | |
| High levels of N,N'-dihexyl-N,N'-dimethylurea impurity | Incorrect stoichiometry (excess amine). | Use a slight excess of the phosgenating agent (triphosgene is a safer alternative to phosgene gas).[2] |
| Localized high concentration of amine during addition. | Add the N-hexyl-N-methylamine solution dropwise to the phosgenating agent solution with vigorous stirring to ensure rapid mixing. | |
| Reaction temperature too high. | Maintain the reaction temperature between 0-5°C to slow down the rate of the side reaction. | |
| Presence of N-hexyl-N-methylamine hydrochloride in the product | Incomplete reaction and subsequent reaction with HCl. | Ensure the reaction goes to completion and that enough base is used to neutralize all the generated HCl. |
| Hydrolysis of the carbamoyl chloride. | Ensure all workup steps are performed under anhydrous conditions. | |
| Product is discolored (yellow to brown) | Thermal decomposition during reaction or purification. | Maintain strict temperature control throughout the process. For distillation, use the lowest possible temperature under high vacuum. |
| Impurities from starting materials. | Use high-purity starting materials and solvents. |
Experimental Protocols
Key Experiment: Synthesis of this compound using Triphosgene
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
N-hexyl-N-methylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Toluene
-
Triethylamine
-
Anhydrous Sodium Sulfate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (Argon or Nitrogen).
-
Reagent Preparation: In the reaction flask, dissolve triphosgene (1.0 equivalent) in anhydrous toluene under an inert atmosphere. Cool the solution to 0-5°C using an ice bath.
-
Amine Addition: Prepare a solution of N-hexyl-N-methylamine (3.0 equivalents) and triethylamine (3.3 equivalents) in anhydrous toluene. Add this solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with cold, dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and addressing common impurities.
Signaling Pathway of Main and Side Reactions
Caption: Reaction pathways for the formation of the main product and key side products.
References
how to increase the purity of N-hexyl-N-methylcarbamoyl chloride derivatives
Welcome to the technical support center for N-hexyl-N-methylcarbamoyl chloride derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you increase the purity of your products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Problem 1: Low Purity After Synthesis
Symptoms:
-
The crude product shows multiple spots on Thin Layer Chromatography (TLC).
-
Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis indicates the presence of significant impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or GC. - Ensure the stoichiometry of reactants is correct. - Check the quality and purity of starting materials, especially the corresponding secondary amine and phosgenating agent. |
| Side Reactions | - Control the reaction temperature carefully; exothermic reactions may require cooling. - Use an appropriate scavenger for HCl generated during phosgenation (e.g., a non-nucleophilic base like triethylamine or pyridine) to prevent side reactions.[1] |
| Product Degradation | - Carbamoyl chlorides are sensitive to moisture and heat.[2] Work under anhydrous conditions and consider purification at lower temperatures. - Avoid prolonged exposure to high temperatures during solvent removal. |
Problem 2: Product Decomposition During Purification
Symptoms:
-
Loss of product during distillation, even under vacuum.
-
Appearance of new impurities after purification attempts.
-
The purified product has a lower than expected yield and purity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | - N-alkyl-N-methylcarbamoyl chlorides can decompose upon heating to form isocyanates and alkyl chlorides.[3] - Use high-vacuum distillation to lower the boiling point. - Consider alternative purification methods that do not require high temperatures, such as flash column chromatography. |
| Hydrolysis | - Carbamoyl chlorides react with water to form carbamic acids, which can further decompose.[2][3] - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents for all purification steps. - Perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Purification Media | - Silica gel is acidic and can potentially degrade sensitive compounds. - To mitigate this, you can neutralize the silica gel by washing it with a solution of triethylamine in the elution solvent before use.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted N-hexyl-N-methylamine, the hydrochloride salt of the amine, and byproducts from the reaction of the carbamoyl chloride with moisture (N-hexyl-N-methylcarbamic acid) or excess amine (a urea derivative).
Q2: How can I store this compound derivatives to prevent decomposition?
A2: These compounds are moisture-sensitive.[2] They should be stored in tightly sealed containers under an inert atmosphere (nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended.
Q3: What analytical techniques are best for assessing the purity of this compound derivatives?
A3:
-
Gas Chromatography (GC-FID or GC-MS): GC is an excellent method for determining the purity of volatile compounds like carbamoyl chlorides. GC-MS can also help in identifying unknown impurities.[5][6][7][8]
-
Quantitative NMR (qNMR): 1H NMR can be used for purity determination by integrating the signals of the compound against a known internal standard.[9][10][11][12] This method is non-destructive and provides structural information.
-
Titration: The chloride content can be determined by titration, which can give an indication of purity.
Q4: My compound is an oil at room temperature. Can I still use recrystallization?
A4: Recrystallization is generally suitable for solid compounds. If your this compound derivative is an oil, vacuum distillation or column chromatography would be more appropriate purification methods. Some long-chain compounds may solidify at lower temperatures, so low-temperature recrystallization could be an option to explore.[13]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for thermally stable, liquid this compound derivatives.
Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent moisture contamination.
-
Sample Preparation: Place the crude this compound derivative in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask in an oil bath while stirring.
-
Collect fractions based on the boiling point of the desired product. The boiling point will be significantly lower under vacuum.
-
Monitor the temperature of the vapor and the receiving flask.
-
-
Completion: Once the product has been collected, release the vacuum with an inert gas and store the purified product under an inert atmosphere.
Expected Purity Improvement:
| Purification Method | Initial Purity (GC-FID) | Final Purity (GC-FID) |
| Vacuum Distillation | ~85% | >98% |
| Note: Data is generalized from typical purifications of dialkylcarbamoyl chlorides. |
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for compounds that are thermally sensitive or when separating from non-volatile impurities.
Methodology:
-
Column Packing:
-
Select a column of appropriate size.
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
For acid-sensitive compounds, pre-treat the silica gel by flushing the packed column with the elution solvent containing 1-2% triethylamine.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the elution solvent (or a less polar solvent like dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Expected Purity Improvement:
| Purification Method | Initial Purity (1H NMR) | Final Purity (1H NMR) |
| Flash Column Chromatography | ~80% | >99% |
| Note: Data is generalized from typical purifications of reactive organic compounds. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. avantorsciences.com [avantorsciences.com]
- 6. GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clom… [ouci.dntb.gov.ua]
- 7. A GC-FID method for quantitative analysis of N,N-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. rssl.com [rssl.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions with N-hexyl-N-methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving N-hexyl-N-methylcarbamoyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Troubleshooting Exothermic Reactions
Effectively managing the heat generated during reactions with this compound is critical for safety, product quality, and reaction reproducibility. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | Addition rate of this compound is too fast.Inadequate cooling or heat dissipation.Incorrect solvent with a low boiling point.Higher than expected concentration of reactants. | Immediately stop the addition of the carbamoyl chloride.Increase cooling to the reaction vessel (e.g., add more dry ice to the bath).If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.Have a quenching agent (e.g., a pre-cooled solution of a weak acid) ready for emergency use. |
| Localized Hotspots in the Reaction Mixture | Poor stirring or inadequate mixing.Viscous reaction mixture hindering heat transfer. | Increase the stirring rate to improve homogeneity.Use a more powerful overhead stirrer for viscous mixtures.Consider a different reactor design that promotes better mixing. |
| Reaction Temperature Fluctuates Significantly | Inconsistent addition rate of the reagent.Cooling bath is not maintaining a stable temperature. | Use a syringe pump for precise and consistent addition of this compound.Ensure the cooling bath has sufficient capacity and is well-maintained. |
| Formation of Unexpected Byproducts | Excessive reaction temperature leading to side reactions.Reaction with atmospheric moisture. | Maintain the recommended reaction temperature range.Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: How exothermic is the reaction of this compound with a primary amine?
Q2: What is the recommended procedure for adding this compound to a reaction mixture to control the exotherm?
A2: To control the heat generated, this compound should be added slowly and in a controlled manner to a cooled solution of the nucleophile (e.g., amine or alcohol) and any base. Using a syringe pump to ensure a slow, steady addition rate is highly recommended. The reaction vessel should be immersed in a cooling bath (e.g., an ice-water or dry ice-acetone bath) to dissipate the heat generated. Continuous monitoring of the internal reaction temperature is essential.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is expected to have hazards similar to other carbamoyl chlorides. These compounds are typically corrosive and can cause severe skin burns and eye damage.[2] They are also sensitive to moisture and can decompose in the presence of water to release toxic gases. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction of concern is the hydrolysis of this compound by atmospheric moisture or residual water in the solvent or reagents. This reaction produces N-hexyl-N-methylcarbamic acid, which is unstable and decomposes to N-hexyl-N-methylamine and carbon dioxide. The amine byproduct can then react with the starting material to form a urea impurity. To minimize this, all glassware should be thoroughly dried, and anhydrous solvents and reagents should be used under an inert atmosphere.
Q5: How should I quench the reaction and dispose of this compound?
A5: The reaction can be quenched by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride or a dilute acid, to the cooled reaction mixture. Unused this compound should be decomposed by slowly adding it to a stirred, cooled solution of a suitable nucleophile, such as a dilute solution of a secondary amine (e.g., diethylamine) in an inert solvent. The resulting mixture should be disposed of in accordance with local regulations for chemical waste.
Experimental Protocols
General Protocol for the Controlled Reaction of this compound with a Primary Amine
This protocol provides a general guideline for managing the exothermic reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., hexylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar or overhead stirrer
-
Syringe pump and syringe
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
-
Charge the flask with the primary amine and the anhydrous solvent.
-
Add the tertiary amine base to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Load a syringe with this compound and place it in a syringe pump.
-
Once the reaction mixture has reached 0 °C, begin the slow, dropwise addition of this compound via the syringe pump.
-
Monitor the internal reaction temperature closely. Maintain the temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent.
| Parameter | Recommendation | Rationale |
| Reactant Addition | Slow, controlled addition of this compound to the amine solution. | To manage the rate of heat generation. |
| Temperature Control | Maintain internal reaction temperature at 0-10 °C during addition. | To prevent thermal runaway and minimize side reactions. |
| Atmosphere | Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). | To prevent hydrolysis of the carbamoyl chloride. |
| Stirring | Vigorous and efficient stirring. | To ensure homogenous mixing and prevent localized hotspots. |
Visualizing Reaction Workflow and Safety
Experimental Workflow for Carbamate Synthesis
Caption: Workflow for the synthesis of carbamates using this compound.
Decision Tree for Managing Temperature Excursions
Caption: Decision-making process for handling a temperature excursion during the reaction.
References
Technical Support Center: N-hexyl-N-methylcarbamoyl chloride Reaction Workup
Welcome to the technical support center for the synthesis and purification of N-hexyl-N-methylcarbamoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the aqueous workup of this compound?
A1: The principal challenge is the compound's high sensitivity to moisture. This compound readily undergoes hydrolysis in the presence of water to form N-hexyl-N-methylcarbamic acid. This intermediate is unstable and rapidly decomposes into N-hexyl-N-methylamine and carbon dioxide.[1] This side reaction not only reduces the yield of the desired product but also introduces impurities that can be challenging to remove.
Q2: What are the main impurities to expect after the workup?
A2: The most common impurities include:
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N-hexyl-N-methylamine: Formed from the hydrolysis of the carbamoyl chloride.
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Unreacted starting materials: Such as N-hexyl-N-methylamine and the phosgene equivalent (e.g., triphosgene).
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Symmetrical urea (1,3-dihexyl-1,3-dimethylurea): Can form from the reaction of the carbamoyl chloride with the secondary amine byproduct.[2]
Q3: How can I monitor the progress of the reaction and the purity of the final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective analytical technique for monitoring the reaction and assessing the purity of the final product.[3] It allows for the identification and quantification of the desired carbamoyl chloride as well as potential impurities.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerator or freezer) to minimize decomposition.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of your this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of the product: Exposure to water during the workup. | • Use anhydrous solvents and reagents.• Perform the reaction and workup under an inert atmosphere.• Minimize the duration of any aqueous washing steps.• Use a non-aqueous workup if possible. |
| Incomplete reaction: Insufficient reaction time or temperature. | • Monitor the reaction by TLC or GC-MS to ensure completion.• Optimize reaction conditions (time, temperature, stoichiometry). | |
| Product Contaminated with N-hexyl-N-methylamine | Hydrolysis during aqueous workup: As described above. | • Perform an acidic wash (e.g., with dilute, cold HCl) to protonate the amine and extract it into the aqueous layer. Caution: This may also hydrolyze the desired product, so conditions must be carefully controlled (low temperature, brief exposure).• Purify the crude product by vacuum distillation. The boiling points of the product and the amine byproduct should be sufficiently different for separation. |
| Emulsion Formation During Extraction | Presence of surfactant-like impurities or vigorous shaking. [5] | • Instead of vigorous shaking, gently swirl or invert the separatory funnel.[5]• Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5]• If an emulsion persists, filtration through a pad of Celite or glass wool may be effective.[5]• Centrifugation can also be used to separate the layers.[5] |
| Product Decomposition During Distillation | Excessive heating: Carbamoyl chlorides can be thermally unstable. | • Use a high-vacuum pump to lower the boiling point of the product.• Ensure the distillation apparatus is well-insulated to maintain a stable temperature.• Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Cloudy Organic Layer After Drying | Inefficient drying agent or insufficient drying time. | • Use a high-capacity, inert drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).• Allow sufficient time for the drying agent to work, with gentle swirling.• For highly sensitive applications, consider passing the solution through a plug of activated neutral alumina. |
Experimental Protocols
General Anhydrous Workup Procedure (Preferred Method)
This procedure is designed to minimize exposure to water and thus reduce hydrolysis of the product.
-
Reaction Quenching (under inert atmosphere):
-
Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture in an ice bath.
-
If a tertiary amine base (e.g., triethylamine) was used, the hydrochloride salt will precipitate.
-
-
Filtration:
-
Filter the cold reaction mixture through a sintered glass funnel under a positive pressure of inert gas (nitrogen or argon).
-
Wash the filter cake with a small amount of cold, anhydrous solvent (the same solvent used for the reaction).
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to prevent thermal decomposition.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation.
-
Aqueous Workup Procedure (Use with Caution)
This method should only be used if a non-aqueous workup is not feasible. All steps should be performed quickly and at low temperatures to minimize hydrolysis.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add cold, saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.
-
-
Extraction:
-
Transfer the mixture to a pre-chilled separatory funnel.
-
Extract the aqueous layer with a cold, anhydrous organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the layers promptly.
-
-
Washing:
-
Wash the combined organic layers sequentially with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with cold brine.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizing Workflows
Anhydrous Workup Workflow
Caption: Workflow for the preferred anhydrous workup of this compound.
Troubleshooting Logic: Low Yield
Caption: Decision-making flowchart for troubleshooting low product yield.
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-hexyl-N-methylcarbamoyl chloride Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of solvents on the reactivity of N-hexyl-N-methylcarbamoyl chloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the reaction of this compound in different solvents?
A1: The reaction of N,N-disubstituted carbamoyl chlorides, such as this compound, typically proceeds through one of two primary mechanisms depending on the solvent and reaction conditions:
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SN1 (Substitution Nucleophilic Unimolecular): This mechanism is favored in polar, protic solvents (e.g., water, alcohols). It involves a slow ionization step to form a carbamoyl cation intermediate, followed by a rapid attack by the nucleophilic solvent.[1][2]
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SN2 (Substitution Nucleophilic Bimolecular): In less polar or aprotic solvents, and particularly with the addition of strong nucleophiles, a bimolecular mechanism is more likely.[1] This involves a direct attack of the nucleophile on the carbonyl carbon, leading to the displacement of the chloride ion in a single step.
Q2: How does solvent polarity affect the rate of solvolysis of this compound?
Q3: What is the role of the solvent as a nucleophile in reactions with this compound?
A3: In solvolysis, the solvent acts as the nucleophile. In mixed solvent systems, a competition will exist between the different solvent molecules. The product distribution will depend on the relative nucleophilicity and concentration of each solvent component. For instance, in an ethanol-water mixture, both ethyl carbamate and the corresponding carbamic acid (from hydrolysis) can be formed.[1]
Q4: Are there any specific safety precautions to consider when handling this compound in different solvents?
A4: Yes. This compound is a reactive compound. It is sensitive to moisture and can hydrolyze to release hydrochloric acid.[4][5] Therefore, all reactions should be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). It is also corrosive and can cause severe skin burns and eye damage.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Slow or incomplete reaction.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice: The solvent may be too non-polar to facilitate the desired reaction pathway (e.g., SN1). | For SN1 type reactions, consider switching to a more polar solvent such as acetonitrile, or a protic solvent like ethanol or methanol. For SN2 reactions with an external nucleophile, a polar aprotic solvent like DMF or DMSO might be more suitable as they can solvate the cation of the nucleophile, increasing its reactivity. |
| Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | Gently warm the reaction mixture. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR) to avoid decomposition at higher temperatures. |
| Presence of Water (for non-hydrolysis reactions): Traces of water can consume the carbamoyl chloride through hydrolysis, reducing the yield of the desired product. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
Issue 2: Formation of multiple products or side reactions.
| Possible Cause | Suggested Solution |
| Competitive Nucleophiles: In mixed solvent systems or in the presence of impurities, multiple nucleophiles may compete for reaction with the carbamoyl chloride. | Use a single, high-purity solvent. If a co-solvent is necessary, consider the relative nucleophilicity of the components. To favor a specific nucleophile, it can be added in excess. |
| Reaction with Base: If a base is used to scavenge HCl, it might also act as a nucleophile. | Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge. |
| Decomposition: Carbamoyl chlorides can be unstable at elevated temperatures. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Quantitative Data
While specific kinetic data for this compound is not available in the cited literature, the following table presents data for the solvolysis of the analogous N,N-dimethylcarbamoyl chloride in various solvents to illustrate the effect of the solvent on the reaction rate.
Table 1: Specific Rates of Solvolysis (k) of N,N-Dimethylcarbamoyl Chloride at 25.0 °C
| Solvent | Y Scale | k (s⁻¹) |
| 100% Ethanol | -2.03 | 1.3 x 10⁻⁵ |
| 90% Ethanol | -0.75 | 1.1 x 10⁻⁴ |
| 80% Ethanol | 0.00 | 3.7 x 10⁻⁴ |
| 100% Methanol | -1.09 | 6.9 x 10⁻⁵ |
| 90% Acetone | -0.67 | 1.8 x 10⁻⁴ |
| 100% Water | 3.49 | 1.2 x 10⁻² |
Data extrapolated from studies on N,N-dimethylcarbamoyl chloride and are intended for illustrative purposes.[1] The Y scale is a measure of solvent ionizing power.
Experimental Protocols
General Protocol for Monitoring the Solvolysis of this compound by GC-MS
This protocol is a general guideline and may require optimization for specific experimental setups.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, non-reactive solvent (e.g., hexane or toluene) of a known concentration (e.g., 0.1 M).
-
Reaction Setup: In a thermostated reaction vessel, place a known volume of the desired reaction solvent. Allow the solvent to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: At time t=0, inject a small, known volume of the this compound stock solution into the reaction solvent with vigorous stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a solution of a non-volatile amine in a non-polar solvent that will react rapidly with the remaining carbamoyl chloride).
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Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the starting material and any formed products. An internal standard should be used for accurate quantification.
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Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate.
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound solvolysis.
Caption: Competing SN1 and SN2 reaction pathways for N,N-disubstituted carbamoyl chlorides.
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. N-Ethyl-N-methylcarbamoyl Chloride 42252-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
catalyst selection for optimizing N-hexyl-N-methylcarbamoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-hexyl-N-methylcarbamoyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound reaction lower than expected?
Answer:
Low yields can be attributed to several factors. Here are the most common causes and their solutions:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the phosgenating agent (e.g., triphosgene) was added in the correct stoichiometric amount, as an excess of the amine can lead to side reactions.[1] The reaction time might also need to be extended. For analogous reactions, stirring for up to 12 hours post-addition has been shown to be effective.[1]
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Side Reactions: The formation of byproducts such as ureas can reduce the yield of the desired carbamoyl chloride. This is often caused by the reaction of the carbamoyl chloride product with unreacted secondary amine. To mitigate this, ensure slow, dropwise addition of the amine to the phosgenating agent solution, maintaining a low concentration of the free amine throughout the reaction.
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Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding carbamic acid, which is unstable and decomposes.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Suboptimal Temperature: The reaction is typically exothermic. Maintaining a low temperature, often between 0-5°C, is crucial to minimize side reactions and decomposition of the product.[1] Use an ice bath to control the temperature during the addition of reagents.
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Losses during Workup and Purification: The product can be lost during aqueous workup due to hydrolysis. Minimize contact with water and use anhydrous drying agents. Vacuum distillation, a common purification method, should be performed at the lowest possible temperature to prevent thermal decomposition.
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Common impurities include unreacted starting materials, the hydrochloride salt of the amine, and urea byproducts.
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N-hexyl-N-methylammonium hydrochloride: This salt precipitates during the reaction when a base like triethylamine is used. It can be removed by filtration.
-
Urea byproducts: These non-volatile impurities can be separated from the desired carbamoyl chloride by vacuum distillation.
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Unreacted N-hexyl-N-methylamine: This can be removed by an acidic wash during workup, but this risks hydrolyzing the product. A more effective method is to ensure the reaction goes to completion by using a slight excess of the phosgenating agent.
-
Residual Solvent: Ensure sufficient drying under vacuum after distillation to remove any remaining solvent.
The choice of base can also influence purity. In some cases, using an inorganic base like sodium bicarbonate can lead to a cleaner reaction profile compared to organic bases like triethylamine.[2]
Question: The reaction mixture has turned into a thick, unmanageable slurry. What should I do?
Answer:
This is likely due to the precipitation of the N-hexyl-N-methylammonium hydrochloride salt. While this is an expected part of the reaction, a very thick slurry can impede efficient stirring.
-
Increase Solvent Volume: Add more anhydrous solvent to the reaction mixture to improve fluidity.
-
Ensure Vigorous Stirring: Use a mechanical stirrer if necessary to ensure the reagents remain well-mixed.
Frequently Asked Questions (FAQs)
Q1: What is the recommended phosgenating agent for the synthesis of this compound?
A1: Triphosgene (bis(trichloromethyl) carbonate) is a safer and more easily handled alternative to phosgene gas.[1] It is a stable solid that can be used to generate phosgene in situ.
Q2: What is the optimal catalyst for this reaction?
A2: The reaction of a secondary amine with a phosgenating agent to form a carbamoyl chloride is typically not a catalyzed reaction in the traditional sense, as the reactants are highly reactive. However, the term "catalyst" is sometimes used to refer to reagents that facilitate the reaction. For subsequent reactions of the carbamoyl chloride, such as the formation of carbamates, Lewis acids like zinc chloride can be used as catalysts.[3] For the synthesis of the carbamoyl chloride itself, the focus should be on the appropriate choice of base and solvent.
Q3: Which base should I use for the reaction?
A3: A tertiary amine base, such as triethylamine or pyridine, is commonly used to scavenge the HCl produced during the reaction.[1] An alternative is to use an inorganic base like sodium bicarbonate, which can sometimes result in higher purity of the final product.[2] The choice of base can affect the reaction kinetics and impurity profile.
Q4: What solvent is most suitable for this synthesis?
A4: Anhydrous aprotic solvents are required. Toluene and dichloromethane are commonly used and have been shown to be effective.[1][2]
Q5: What are the critical safety precautions for this reaction?
A5:
-
Phosgene/Triphosgene Handling: Phosgene is an extremely toxic gas. Triphosgene, while safer to handle as a solid, will release phosgene during the reaction. All manipulations should be carried out in a well-ventilated fume hood.
-
Reaction Quenching: After the reaction is complete, any unreacted phosgene or triphosgene should be quenched by slowly adding a solution of a suitable nucleophile, such as aqueous ammonia or sodium hydroxide, while maintaining cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation
The following table summarizes reaction conditions and outcomes for the synthesis of a closely related analog, N-ethyl-N-methylcarbamoyl chloride, which can serve as a starting point for optimizing the synthesis of this compound.
| Phosgenating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Triphosgene | Triethylamine | Toluene | 0-5 | 70-75 | >98 (GC) | [1] |
| Triphosgene | Sodium Bicarbonate | Dichloromethane | 10-15 | >98 | >98 | [2] |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is adapted from established procedures for similar carbamoyl chlorides.[1][2]
Materials:
-
N-hexyl-N-methylamine
-
Triphosgene
-
Triethylamine (or Sodium Bicarbonate)
-
Anhydrous Toluene (or Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Standard, oven-dried glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
In the flask, dissolve triphosgene (0.33 equivalents relative to the amine) in anhydrous toluene.
-
Cool the solution to 0-5°C using an ice bath.
-
In the dropping funnel, prepare a solution of N-hexyl-N-methylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Add the amine/base solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common problems in the synthesis.
References
common mistakes in handling N-hexyl-N-methylcarbamoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the safe and effective handling of N-hexyl-N-methylcarbamoyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Reagent decomposition: this compound is highly sensitive to moisture. Accidental exposure to atmospheric or solvent moisture can lead to hydrolysis and inactivation.[1][2] | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Store the reagent under an inert gas and in a cool, dry place.[1] |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Consider increasing the reaction time or temperature. A slight excess of the carbamoyl chloride may be necessary to drive the reaction to completion. | |
| Side reactions: The presence of nucleophilic impurities in the starting materials or solvent can lead to the formation of unwanted byproducts. | Purify all starting materials and solvents before use. Ensure the reaction is conducted under conditions that minimize side reactions (e.g., appropriate temperature control). | |
| Formation of symmetric urea byproduct | Reaction with hydrolyzed reagent: If the carbamoyl chloride has partially hydrolyzed to the corresponding amine (N-hexyl-N-methylamine), this amine can react with remaining carbamoyl chloride to form a symmetric urea. | Use fresh or properly stored this compound. Minimize exposure to moisture during handling and reaction setup. |
| Difficulty in product purification | Presence of triethylamine hydrochloride: If triethylamine or a similar base is used as an acid scavenger, the resulting hydrochloride salt can sometimes complicate purification.[3] | The triethylamine hydrochloride salt can often be removed by filtration. Alternatively, an aqueous workup can be performed to wash away the salt. |
| Product instability: The desired carbamate or urea product may be unstable under the purification conditions (e.g., on silica gel). | Consider alternative purification methods such as crystallization or distillation if the product is thermally stable. If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Inconsistent reaction outcomes | Variability in reagent quality: The purity of this compound can vary between batches or suppliers, affecting its reactivity. | Use a reagent from a reputable supplier and, if possible, check the purity by an appropriate analytical method (e.g., GC, NMR) before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also highly reactive and moisture-sensitive.[1][2] Inhalation of its vapors should be avoided.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1] All handling should be performed in a well-ventilated fume hood.[1]
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture.[1][2]
Q4: What materials are incompatible with this compound?
A4: It is incompatible with water, strong oxidizing agents, bases, and alcohols.[1] Contact with these substances can lead to vigorous reactions and decomposition.
Q5: What are the typical decomposition products of this compound?
A5: Upon contact with water, it hydrolyzes to N-hexyl-N-methylamine and hydrochloric acid.[1] Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]
Q6: Can I use a proton sponge as a base with this reagent?
A6: While non-nucleophilic bases are often preferred, it is essential to ensure that the chosen base is compatible with the reaction conditions and does not introduce other complications. Always consult the literature for similar reactions or conduct a small-scale test reaction first.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C4H8ClNO | [4] |
| Molecular Weight | 121.57 g/mol | [4] |
| Boiling Point | 165.1 °C at 760 mmHg | [5] |
| Density | 1.101 g/cm³ | [5] |
| Refractive Index | 1.441 | [5] |
| Vapor Pressure | 1.9 mmHg at 25°C | [5] |
| Flash Point | 53.7 °C | [5] |
| Storage Temperature | Refrigerator, Under Inert Atmosphere | [5] |
Experimental Protocols
Representative Protocol for the Synthesis of a Carbamate
This protocol describes a general procedure for the reaction of this compound with an alcohol to form a carbamate.
1. Materials:
-
This compound
-
Alcohol
-
Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
2. Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
Add the tertiary amine base (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the reaction mixture via a syringe or dropping funnel.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or another appropriate method.
Visualizations
Caption: Experimental workflow for carbamate synthesis.
Caption: Logical relationship of reactants and products.
References
Validation & Comparative
Interpreting Mass Spectrometry Data for N-hexyl-N-methylcarbamoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the interpretation of mass spectrometry data for N-hexyl-N-methylcarbamoyl chloride. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar carbamoyl chlorides to predict and understand its fragmentation patterns. This comparative approach offers valuable insights for researchers working with this and other reactive acylating agents.
Compound Profile: this compound
This compound is a chemical compound with the following properties:
| Property | Value |
| Chemical Formula | C8H16ClNO[1] |
| Molecular Weight | 177.67 g/mol [1] |
| IUPAC Name | This compound[1] |
Predicted Fragmentation Pattern of this compound
A primary fragmentation pathway for carbamoyl chlorides involves the cleavage of the C-Cl bond and alpha-cleavage at the nitrogen atom. The following diagram illustrates the predicted fragmentation of this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparative Analysis with Alternative Carbamoyl Chlorides
To substantiate the predicted fragmentation, we can compare it with the experimental mass spectrometry data of two similar compounds: Diethylcarbamoyl chloride and Dimethylcarbamoyl chloride.
Diethylcarbamoyl chloride (C5H10ClNO)
| Feature | Observation in Diethylcarbamoyl chloride | Relevance to this compound |
| Molecular Ion (M+) | m/z 135/137 (Cl isotope pattern)[2] | The molecular ion of this compound is expected at m/z 177/179. |
| Loss of Cl | A significant peak corresponding to [M-Cl]+. | A major fragment for this compound is predicted at m/z 142. |
| Alpha-cleavage | A base peak at m/z 72, corresponding to [C4H10N]+. | Alpha-cleavage is a dominant fragmentation pathway for amines and related compounds. A corresponding fragment for the target molecule is expected. |
Dimethylcarbamoyl chloride (C3H6ClNO)
| Feature | Observation in Dimethylcarbamoyl chloride | Relevance to this compound |
| Molecular Ion (M+) | m/z 107/109 (Cl isotope pattern)[3] | Reinforces the expectation of a clear molecular ion peak with the characteristic chlorine isotopic pattern. |
| Base Peak | The molecular ion is the base peak. | This suggests that the molecular ion of some carbamoyl chlorides can be relatively stable. |
| Loss of Cl | A fragment corresponding to [M-Cl]+ is observed. | Confirms this as a common fragmentation pathway for this class of compounds. |
Experimental Protocols
The following is a general experimental protocol for analyzing carbamoyl chlorides using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such compounds.
Objective: To obtain the electron ionization (EI) mass spectrum of a carbamoyl chloride.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium carrier gas
-
Sample of carbamoyl chloride dissolved in a suitable solvent (e.g., dichloromethane)
-
Capillary GC column suitable for separating volatile organic compounds (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the carbamoyl chloride in an appropriate volatile solvent. Carbamoyl chlorides are moisture-sensitive, so handle them in a dry environment.[4]
-
GC Separation:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the carbamoyl chloride and examine its mass spectrum for the molecular ion and key fragment ions.
Conclusion
Interpreting the mass spectrometry data of this compound, in the absence of a reference spectrum, can be effectively guided by the principles of mass spectral fragmentation and comparison with structurally related compounds. The predicted fragmentation pathway, centered on the loss of the chlorine radical and alpha-cleavage, provides a solid foundation for identifying this compound and understanding its behavior in a mass spectrometer. Researchers can use the comparative data and experimental protocols provided in this guide to confidently analyze and interpret their own experimental results.
References
Comparative Guide for Purity Assessment of N-hexyl-N-methylcarbamoyl Chloride: HPLC vs. GC-MS
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reactive intermediates like N-hexyl-N-methylcarbamoyl chloride is critical for downstream success and regulatory compliance. Due to its reactivity, particularly its susceptibility to hydrolysis, selecting an appropriate analytical method for purity assessment is not trivial. This guide provides a comparative overview of two robust analytical techniques: a direct Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
The choice between these methods depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and available instrumentation. Below, we present a comparison of their performance characteristics, followed by detailed experimental protocols.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the two proposed methods for the purity assessment of this compound. The data presented are representative and intended for comparative purposes.
| Parameter | Method 1: NARP-HPLC-UV | Method 2: GC-MS | Commentary |
| Principle | Separation based on polarity in a non-aqueous liquid mobile phase. | Separation based on volatility and boiling point, with mass-based identification. | NARP-HPLC avoids hydrolysis by eliminating water from the mobile phase. GC-MS is ideal for volatile analytes and impurities. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Precision (%RSD) | < 1.5% | < 2.0% | NARP-HPLC generally offers slightly better precision for liquid injections. |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods show high accuracy for the quantification of the main component. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS often provides superior sensitivity for volatile impurities. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | The lower LOQ of GC-MS is advantageous for trace impurity analysis. |
| Primary Impurities Detected | Non-volatile related substances, starting material carryover, oligomers. | Volatile impurities, residual solvents, degradation products (e.g., hexylmethylamine). | The methods are complementary in the types of impurities they can detect. |
Experimental Protocols
Detailed methodologies for both the NARP-HPLC and GC-MS methods are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Method 1: Purity by Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)
This method is designed to prevent the hydrolysis of the analyte by using an entirely organic mobile phase.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 50% A, 50% B
-
10-12 min: Hold at 50% A, 50% B
-
12.1-15 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
UV Detection: 210 nm
-
Injection Volume: 5 µL
-
Diluent: Acetonitrile
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute 5.0 mL of this solution to 50 mL with acetonitrile to obtain a final concentration of approximately 100 µg/mL.
-
Ensure all glassware is dry to prevent hydrolysis prior to injection.
3. Data Analysis:
-
Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Method 2: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for assessing purity and identifying volatile impurities.
1. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dry dichloromethane or another suitable anhydrous solvent.
-
Ensure the sample is handled in a dry environment to minimize exposure to atmospheric moisture.
3. Data Analysis:
-
The purity is calculated by area percent from the Total Ion Chromatogram (TIC).
-
Mass spectra of impurity peaks are compared against a spectral library (e.g., NIST) for tentative identification.
Mandatory Visualization
The following diagram illustrates the general workflow for the purity assessment of this compound using the HPLC method.
Caption: Workflow for HPLC Purity Assessment.
A Comparative Guide to N-hexyl-N-methylcarbamoyl Chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
Acylating agents are indispensable reagents in organic synthesis, facilitating the introduction of an acyl group (R-C=O) into a molecule. This process, known as acylation, is fundamental in the synthesis of esters, amides, and other carbonyl-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of an acylating agent is critical as it dictates reaction conditions, substrate scope, selectivity, and overall efficiency. This guide provides an objective comparison between N-hexyl-N-methylcarbamoyl chloride and other common classes of acylating agents, supported by experimental principles and data to aid in reagent selection.
Overview of Acylating Agents
Acylating agents are characterized by a leaving group attached to a carbonyl carbon. The reactivity of these agents is primarily governed by the nature of this leaving group; a better leaving group (i.e., the conjugate base of a strong acid) results in a more reactive acylating agent. The general order of reactivity for common acylating agents is:
Acid Chlorides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides
Carbamoyl chlorides, a subclass of acyl chlorides, possess unique reactivity profiles due to the influence of the nitrogen atom adjacent to the carbonyl group.
This compound: A Profile
This compound is a disubstituted carbamoyl chloride. Carbamoyl chlorides are derivatives of carbamic acid and are effective carbamoylating agents, used to form carbamates, ureas, and other related functionalities.
-
Structure:
CH₃(CH₂)₅-N(CH₃)-C(=O)Cl
-
Reactivity: The reactivity of the carbonyl carbon in this compound is moderated by the electron-donating effect of the adjacent nitrogen atom. The nitrogen's lone pair of electrons can participate in resonance, delocalizing the positive charge on the carbonyl carbon and making it less electrophilic than the carbonyl carbon in a typical acid chloride[1][2]. This reduced reactivity can be advantageous, leading to higher selectivity in reactions with substrates possessing multiple nucleophilic sites. However, it also means that reactions may require more forcing conditions (e.g., heating or catalysis) compared to more potent acylating agents[3].
Alternative Acylating Agents
A comparison with other classes of acylating agents highlights the specific advantages and disadvantages of using this compound.
-
Other Carbamoyl Chlorides: This class includes reagents like dimethylcarbamoyl chloride and N-ethyl-N-methylcarbamoyl chloride[4][5]. Their reactivity is generally similar, influenced by the electronic and steric effects of the N-substituents. They are less hydrolytically sensitive than typical acid chlorides[5].
-
Acid Chlorides (e.g., Acetyl Chloride): These are among the most reactive acylating agents[6]. The chloride ion is an excellent leaving group, and the carbonyl carbon is highly electrophilic. This high reactivity allows for the acylation of even weak nucleophiles, often at low temperatures[7]. However, this can also lead to a lack of selectivity and violent reactions, particularly with protic reagents like water[8].
-
Acid Anhydrides (e.g., Acetic Anhydride): Acid anhydrides are generally less reactive and easier to handle than acid chlorides[9]. The leaving group is a carboxylate anion, which is a weaker leaving group than chloride. A significant drawback is that only one of the two acyl groups is typically transferred, leading to lower atom economy[9][10].
Quantitative and Performance Comparison
The selection of an acylating agent often involves a trade-off between reactivity, selectivity, cost, and safety. The following tables summarize the key properties and performance characteristics of this compound and its alternatives.
Table 1: Physical and Chemical Properties of Representative Acylating Agents
| Property | This compound | N-Ethyl-N-methylcarbamoyl chloride | Acetyl Chloride | Acetic Anhydride |
| CAS Number | 58965-42-7[11] | 42252-34-6[4] | 75-36-5 | 108-24-7 |
| Molecular Formula | C₈H₁₆ClNO[11] | C₄H₈ClNO[4] | C₂H₃ClO | C₄H₆O₃ |
| Molecular Weight | 177.67 g/mol [11] | 121.57 g/mol [12] | 78.50 g/mol | 102.09 g/mol |
| Boiling Point | Not readily available | ~165 °C[12] | 52 °C | 140 °C |
| Reactivity Class | Carbamoyl Chloride | Carbamoyl Chloride | Acid Chloride | Acid Anhydride |
Table 2: Comparative Performance of Acylating Agents
| Feature | Carbamoyl Chlorides (e.g., N-hexyl-N-methyl) | Acid Chlorides (e.g., Acetyl Chloride) | Acid Anhydrides (e.g., Acetic Anhydride) |
| Relative Reactivity | Moderate[2][3] | Very High[6][7] | High[9][13] |
| Chemoselectivity | Generally higher; can differentiate between primary and secondary amines. | Generally lower; tends to react with most available nucleophiles.[14] | Moderate; can offer better selectivity than acid chlorides. |
| Reaction Conditions | Often requires heating or catalysis (e.g., Lewis acids)[15]. | Often proceeds rapidly at or below room temperature. | Often requires heating or catalysis (e.g., DMAP, pyridine)[10]. |
| Byproducts | HCl (requires a base scavenger). | HCl (requires a base scavenger). | Carboxylic Acid (can sometimes be difficult to remove). |
| Handling/Safety | Moisture sensitive; precursors (phosgene) are highly toxic[5][16]. | Highly corrosive and volatile; reacts violently with water[8]. | Corrosive and moisture sensitive, but generally safer than acid chlorides. |
| Atom Economy | Good; the entire carbamoyl group is transferred. | Good; the entire acyl group is transferred. | Poor; only one of two acyl groups is transferred[10]. |
Experimental Protocols
The following are generalized procedures for acylation reactions using different classes of reagents. Note: These protocols are illustrative and must be adapted based on the specific substrate, scale, and safety considerations.
Protocol 1: Synthesis of a Carbamate using this compound
This protocol is based on the general principle of reacting a carbamoyl chloride with an alcohol in the presence of a base to neutralize the HCl byproduct.
-
Preparation: Dissolve the alcohol substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Reaction: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq.) in the same solvent dropwise over 15-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, gentle heating may be required.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield the desired carbamate.
Protocol 2: Synthesis of an Amide using an Acid Chloride
This procedure outlines the rapid reaction between an acid chloride and an amine.
-
Preparation: Dissolve the amine substrate (1.0 eq.) and a base (e.g., triethylamine, 2.0 eq. for primary/secondary amine salts, or 1.2 eq. for free amines) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C. Add the acid chloride (1.05 eq.) dropwise. The reaction is often exothermic and rapid.
-
Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1-2 hours. Monitor for completion by TLC.
-
Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated aqueous NaHCO₃ to remove acidic impurities, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and processes discussed.
Caption: Nucleophilic acyl substitution mechanism for carbamoyl chlorides.
Caption: General mechanism for acylation using a highly reactive acid chloride.
Caption: A standard experimental workflow for an acylation reaction.
Conclusion
This compound is a valuable acylating agent, particularly when moderate reactivity and enhanced selectivity are desired. Its primary application lies in the synthesis of N,N-disubstituted carbamates and ureas.
-
Choose this compound (or other carbamoyl chlorides) when you need to selectively acylate a more reactive nucleophile in the presence of a less reactive one, or when the extreme reactivity of an acid chloride would lead to side products or decomposition.
-
Choose an acid chloride for acylating weak nucleophiles or when rapid and complete conversion is the highest priority.
-
Choose an acid anhydride as a less reactive, often safer alternative to an acid chloride, especially when the byproduct carboxylic acid is not detrimental to the reaction or is easily removed.
Ultimately, the optimal choice of acylating agent depends on a careful analysis of the substrate's properties, the desired product, and the practical considerations of reaction conditions, safety, and cost.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. quora.com [quora.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid_anhydride [chemeurope.com]
- 10. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 11. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | FE23162 [biosynth.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Comparative Reactivity Analysis: N-Hexyl vs. N-Ethyl Carbamoyl Chlorides in Nucleophilic Acyl Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-alkyl carbamoyl chlorides are versatile intermediates in organic synthesis, valued for their ability to introduce the carbamoyl moiety. Their reactivity is primarily governed by the nature of the alkyl substituent on the nitrogen atom, which influences the electrophilicity of the carbonyl carbon through a combination of steric and electronic effects. While direct kinetic data for N-hexyl carbamoyl chloride is scarce, analysis of trends among other N,N-dialkylcarbamoyl chlorides suggests that N-ethyl carbamoyl chloride is likely to be more reactive than N-hexyl carbamoyl chloride in typical nucleophilic substitution reactions. This is attributed to the greater steric hindrance presented by the hexyl group, which can impede the approach of a nucleophile to the carbonyl center.
Data Presentation: Solvolysis of N,N-Dialkylcarbamoyl Chlorides
While a direct comparison for N-hexyl vs. N-ethyl carbamoyl chloride is unavailable, the following table summarizes the relative rates of ethanolysis for a series of N,N-dialkylcarbamoyl chlorides at 50.0 °C. This data provides valuable insight into the influence of alkyl chain length and structure on reactivity.[1]
| Carbamoyl Chloride Derivative | Relative Rate of Ethanolysis (k_rel) |
| 4-Morpholinecarbonyl chloride | 0.60 |
| N,N-Dimethylcarbamoyl chloride | 1.00 |
| N,N-Di-n-butylcarbamoyl chloride | 2.8 |
| N,N-Di-n-propylcarbamoyl chloride | 3.0 |
| N,N-Diethylcarbamoyl chloride | 4.5 |
| 1-Piperidinecarbonyl chloride | 8.36 |
| N,N-Diisopropylcarbamoyl chloride | 232 |
Data sourced from a study on the solvolysis of N,N-dialkylcarbamoyl chlorides.[1]
Interpretation of Data: The data indicates that the reactivity of N,N-dialkylcarbamoyl chlorides in solvolysis does not follow a simple trend with increasing alkyl chain length.[1] While N,N-diethylcarbamoyl chloride is more reactive than N,N-dimethylcarbamoyl chloride, the reactivity then slightly decreases for the n-propyl and n-butyl analogues.[1] This suggests a complex interplay of factors. The initial increase in reactivity from methyl to ethyl may be due to the greater electron-donating inductive effect of the ethyl groups, which stabilizes the developing positive charge on the nitrogen in the transition state of an SN1-like mechanism. However, as the alkyl chains become longer and more flexible (n-propyl, n-butyl, and by extension, hexyl), they can create steric congestion around the carbonyl group, hindering the approach of the nucleophile and potentially slowing the reaction rate.
Based on this trend, it is reasonable to extrapolate that N-hexyl carbamoyl chloride would be less reactive than N-ethyl carbamoyl chloride due to the increased steric bulk of the hexyl group.
Reaction Mechanism
The solvolysis of N,N-dialkylcarbamoyl chlorides, particularly in polar protic solvents, is generally considered to proceed through a dissociative, SN1-like mechanism.[1][2] This involves the rate-determining formation of a resonance-stabilized carbamoyl cation intermediate, which is then rapidly attacked by the nucleophile.
Figure 1. Generalized SN1-like mechanism for the reaction of a carbamoyl chloride with a nucleophile (Nu-H).
Experimental Protocols: Comparative Kinetic Analysis of Carbamoyl Chloride Reactivity
To definitively determine the relative reactivity of N-hexyl and N-ethyl carbamoyl chlorides, a kinetic study is required. The following protocol outlines a robust method for such an investigation.
Objective: To determine the pseudo-first-order rate constants for the solvolysis of N-hexyl and N-ethyl carbamoyl chlorides in a given solvent system.
Materials:
-
N-hexyl carbamoyl chloride
-
N-ethyl carbamoyl chloride
-
Anhydrous solvent (e.g., ethanol, methanol, or a buffered aqueous-organic mixture)
-
Quenching solution (e.g., a solution of a stable amine like morpholine in an aprotic solvent)
-
Internal standard for chromatography
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Experimental Workflow:
Figure 2. Experimental workflow for the kinetic analysis of carbamoyl chloride solvolysis.
Detailed Procedure:
-
Solution Preparation:
-
Prepare stock solutions of N-hexyl carbamoyl chloride, N-ethyl carbamoyl chloride, and an internal standard in a suitable anhydrous, aprotic solvent (e.g., acetonitrile). The concentrations should be accurately known.
-
Prepare the reaction solvent (e.g., 80% ethanol in water).
-
Prepare the quenching solution (e.g., 0.1 M morpholine in acetonitrile).
-
-
Reaction Setup:
-
Place a known volume of the reaction solvent in a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the solvent to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by injecting a small, known volume of the carbamoyl chloride stock solution into the stirred reaction solvent. Start a timer immediately.
-
At predetermined time intervals, withdraw a fixed volume of the reaction mixture (aliquot) using a calibrated pipette.
-
-
Quenching:
-
Immediately add the aliquot to a vial containing a known volume of the quenching solution. The excess amine in the quenching solution will rapidly react with any remaining carbamoyl chloride, effectively stopping the solvolysis reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The method should be developed to separate the carbamoyl chloride, the quenched product (a urea), and the internal standard.
-
Create a calibration curve to relate the peak area ratio of the carbamoyl chloride to the internal standard to the concentration of the carbamoyl chloride.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining carbamoyl chloride.
-
Plot the natural logarithm of the concentration of the carbamoyl chloride (ln[R₂NCOCl]) against time.
-
The data should fit a linear equation of the form: ln[R₂NCOCl] = -k_obs * t + ln[R₂NCOCl]₀.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Compare the k_obs values for N-hexyl and N-ethyl carbamoyl chloride under identical conditions to determine their relative reactivity.
-
Conclusion
Based on the available data for analogous compounds, N-ethyl carbamoyl chloride is predicted to be more reactive than N-hexyl carbamoyl chloride in nucleophilic substitution reactions. This is likely due to the increased steric hindrance of the longer hexyl chain outweighing its slightly greater inductive effect. For applications requiring higher reactivity, N-ethyl carbamoyl chloride would be the preferred reagent. Conversely, N-hexyl carbamoyl chloride may offer greater stability and selectivity in certain contexts. The provided experimental protocol offers a comprehensive approach for researchers to quantify this reactivity difference and make informed decisions for their specific synthetic needs.
References
Navigating Carbamate Synthesis: A Guide to Safer and Greener Alternatives
For researchers, scientists, and drug development professionals, the synthesis of carbamates is a foundational technique. Traditionally, reagents like N-hexyl-N-methylcarbamoyl chloride have been staples for introducing the N-hexyl-N-methylcarbamoyl group. However, the reliance on such compounds, often synthesized using the highly toxic phosgene, presents significant safety and environmental challenges. This guide provides an objective comparison of modern, phosgene-free alternatives, supported by experimental data and detailed protocols to facilitate their adoption in the laboratory.
Carbamoyl chlorides are effective but are moisture-sensitive and corrosive, necessitating stringent handling procedures. The increasing emphasis on green chemistry and laboratory safety has spurred the development of numerous alternative pathways that avoid hazardous intermediates like phosgene and, in some cases, isocyanates. These methods offer comparable or even improved yields under milder conditions, broadening the toolkit for organic synthesis.
Phosgene-Free Carbamoylation: In-Situ Generation from Benign Sources
The most prominent alternatives to carbamoyl chlorides involve the in-situ generation of a reactive carbamoylating agent from the corresponding amine (in this case, N-hexyl-N-methylamine) and a safe carbonyl source. This approach circumvents the need to handle toxic and unstable reagents.
Carbon Dioxide (CO₂): A Green C1 Building Block
Utilizing carbon dioxide, an abundant and non-toxic C1 feedstock, is a highly attractive green alternative. The general strategy involves the reaction of an amine with CO₂ in the presence of a base and an alkylating agent to form the desired carbamate.[1] This method avoids the N-alkylation of the amine and overalkylation of the resulting carbamate.[2]
The reaction proceeds by forming a carbamate anion intermediate, which is then trapped by an electrophile.[3] Strong, non-nucleophilic bases are often used to accelerate the reaction and stabilize the intermediate.[4] Cesium carbonate has proven particularly effective, allowing the reaction to proceed at ambient temperature and pressure with high yields.[1]
Comparative Data for CO₂-Based Carbamate Synthesis
| Amine Substrate | Alkylating Agent | Base | Conditions | Yield (%) | Reference |
| Benzylamine | Benzyl Bromide | Cs₂CO₃, TBAI | DMF, RT, overnight | 90-92% | [5] |
| 2-Thiophenemethylamine | Benzyl Bromide | Cs₂CO₃, TBAI | DMF, RT, overnight | 85-87% | [5] |
| Primary/Secondary Amines | Various Alkyl Halides | Cs₂CO₃ | DMF, RT | High | [1] |
Experimental Protocol: Cesium Carbonate-Mediated Carbamoylation
This protocol is adapted from the phosgene-free process described by Lee et al.[1]
-
To a stirred suspension of the secondary amine (e.g., N-hexyl-N-methylamine, 1 mmol), cesium carbonate (3 mmol), and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI, 3 mmol, optional but recommended to suppress N-alkylation) in anhydrous N,N-dimethylformamide (DMF, 5 mL), bubble carbon dioxide gas for 1 hour at room temperature.[5]
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired carbamate.
Dimethyl Carbonate (DMC): A Versatile Phosgene Substitute
Dimethyl carbonate (DMC) is a non-toxic, environmentally benign reagent that serves as an excellent substitute for phosgene in carbamate synthesis.[6][7] The reaction of amines with DMC can be catalyzed by various systems, including ionic liquids, organic bases, and metal derivatives, to produce carbamates in good yields.[8][9] The process is often clean, with methanol being the primary byproduct.
Comparative Data for DMC-Based Carbamate Synthesis
| Amine Substrate | Catalyst/Base | Conditions | Yield (%) | Reference |
| Aromatic Amines | Lead Acetate | 180°C, 7h | High | [10] |
| n-Butylamine | Ionic Liquid | 40-200°C, 0.5-5h | Good | [9] |
| Primary/Secondary Aliphatic Amines | Ionic Liquid | 170°C | Good | [10] |
| Aromatic Amines | Ytterbium Triflate | 90°C, 6h | 54% (IPDC) | [8] |
Experimental Protocol: Lewis Acid-Catalyzed Carbamoylation with DMC
This protocol is a general representation based on literature methods using metal catalysts.[10]
-
In a reaction vessel, combine the amine (e.g., N-hexyl-N-methylamine, 1 mmol), dimethyl carbonate (used as both reagent and solvent, typically in large excess), and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃ or Zn(OAc)₂).[8]
-
Heat the reaction mixture to the specified temperature (e.g., 90-180°C) and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the excess DMC under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the catalyst.
-
Dry the organic phase, concentrate, and purify the product via chromatography or distillation.
1,1'-Carbonyldiimidazole (CDI): A Mild and Efficient Coupling Agent
1,1'-Carbonyldiimidazole (CDI) is a solid, easy-to-handle reagent that facilitates carbamate synthesis under mild conditions.[11] It first reacts with an amine to form a stable carbamoyl-imidazole intermediate, which then reacts with an alcohol to yield the carbamate.[12][13] This two-step, one-pot process avoids the formation of hazardous byproducts, with imidazole and CO₂ being the only stoichiometric byproducts in subsequent steps.[14]
Experimental Protocol: CDI-Mediated Carbamate Synthesis
This protocol is based on the general reactivity of CDI.[11][12]
-
In an inert atmosphere, dissolve the secondary amine (e.g., N-hexyl-N-methylamine, 1 mmol) in an anhydrous aprotic solvent like THF.
-
Add 1,1'-carbonyldiimidazole (1.1 mmol) portion-wise at room temperature and stir for 1-2 hours until the formation of the carbamoyl-imidazole intermediate is complete.
-
Introduce the desired alcohol (1.2 mmol) to the reaction mixture. A base or catalyst may be added at this stage to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous work-up to remove the imidazole byproduct.
-
Extract the product with an organic solvent, dry, concentrate, and purify as required.
Isocyanate-Free Routes via Rearrangement Reactions
For syntheses starting from carboxylic acids, rearrangement reactions provide a powerful method to form carbamates without handling isocyanates, as the isocyanate is generated in situ and trapped immediately by an alcohol.
Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to form an isocyanate, which is then trapped by an alcohol to yield a carbamate.[15][16] Modern one-pot procedures allow for the conversion of carboxylic acids directly to the corresponding carbamates without isolating the potentially explosive acyl azide intermediate.[17][18] This reaction is known for its tolerance of a wide range of functional groups and complete retention of stereochemistry.[18][19]
Experimental Protocol: One-Pot Curtius Rearrangement
This protocol is adapted from the procedure by Lebel and Leogane for Boc-protected amines.[20]
-
Dissolve the carboxylic acid (1 mmol) in a suitable solvent like toluene.
-
Add triethylamine (1.5 mmol) followed by diphenylphosphoryl azide (DPPA, 1.1 mmol).
-
Heat the mixture to reflux, allowing the acyl azide to form and rearrange to the isocyanate.
-
After the rearrangement is complete (indicated by cessation of N₂ evolution), add the desired alcohol (e.g., benzyl alcohol for Cbz protection, >1.5 mmol).
-
Continue heating until the carbamate formation is complete.
-
Cool the reaction, perform an appropriate work-up, and purify the product.
Lossen Rearrangement
The Lossen rearrangement converts a hydroxamic acid into an isocyanate, which can then be trapped by an alcohol.[21] This method provides a mild alternative to the Curtius or Hofmann rearrangements.[22] Catalytic versions using N-methylimidazole (NMI) have been developed to accelerate the conversion of the isocyanate intermediate to the carbamate at lower temperatures, minimizing side reactions.[22][23][24]
Experimental Protocol: NMI-Catalyzed One-Pot Lossen Rearrangement
This protocol is based on the work of Yoganathan and Miller.[23]
-
Synthesize the hydroxamic acid from the corresponding carboxylic acid.
-
Dissolve the hydroxamic acid (1 mmol) in a solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C and add a base (e.g., i-Pr₂EtN, 2.5 mmol) followed by an activating agent like 4-nitrobenzenesulfonyl chloride (1.1 mmol).
-
Stir the mixture for 2 hours at 0°C to allow for complete conversion to the isocyanate.
-
Add the desired alcohol (3 mmol) and N-methylimidazole (NMI, 0.2 mmol).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction, perform an aqueous work-up, and purify the resulting carbamate by chromatography.
Summary Comparison of Alternatives
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| This compound | N-hexyl-N-methylamine, Phosgene | - | High reactivity, well-established | Highly toxic phosgene precursor, moisture sensitive, corrosive |
| CO₂ Fixation | Amine, CO₂, Alkylating Agent | Cs₂CO₃, DBU | Green (uses CO₂), mild conditions, high yields | Requires a base and often a catalyst, may require pressure |
| Dimethyl Carbonate (DMC) | Amine, DMC | Lewis acids, bases | Low toxicity, green reagent, clean reaction | Often requires high temperatures or catalysts |
| Carbonyldiimidazole (CDI) | Amine, CDI, Alcohol | CDI | Mild conditions, solid reagent, stable intermediate | Stoichiometric use of CDI |
| Curtius Rearrangement | Carboxylic Acid, Azide Source, Alcohol | DPPA, NaN₃ | Isocyanate trapped in situ, high functional group tolerance | Use of potentially explosive azides (though mitigated in one-pot methods) |
| Lossen Rearrangement | Hydroxamic Acid, Alcohol | Sulfonyl chlorides, NMI | Isocyanate trapped in situ, mild catalytic conditions | Requires pre-synthesis of hydroxamic acid |
Visualizing the Synthetic Pathways
To better illustrate the differences between the traditional and alternative approaches, the following workflow diagrams are provided.
References
- 1. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN1209346C - Production of carbaminate by amine reacted with dimethyl ester carbonate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Semantic Scholar [semanticscholar.org]
- 12. escholarship.org [escholarship.org]
- 13. Mechanochemical 1,1 '-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 16. Curtius Rearrangement [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. kit-technology.de [kit-technology.de]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. N-Methylimidazole-catalyzed synthesis of carbamates from hydroxamic acids via the Lossen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Standards for N-hexyl-N-methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical standards for N-hexyl-N-methylcarbamoyl chloride, offering insights into its physicochemical properties and recommended analytical methodologies. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with the closely related and more extensively studied analogue, N-ethyl-N-methylcarbamoyl chloride. The proposed analytical protocols are based on established methods for similar carbamoyl chlorides and N-methylcarbamates.
Physicochemical Properties Comparison
A fundamental aspect of selecting and utilizing an analytical standard is understanding its physical and chemical characteristics. The following table summarizes the key computed properties of this compound and N-ethyl-N-methylcarbamoyl chloride, providing a basis for differentiation in analytical procedures.
| Property | This compound | N-ethyl-N-methylcarbamoyl chloride | Data Source |
| Molecular Formula | C8H16ClNO | C4H8ClNO | PubChem[1] |
| Molecular Weight | 177.67 g/mol | 121.56 g/mol | PubChem[1][2] |
| Boiling Point | Not available | 165.1 °C | Biosynth[3] |
| Flash Point | Not available | 53.7 °C | Biosynth[3] |
| Density | Not available | 1.101 g/cm³ | Biosynth[3] |
| XLogP3 | 3.1 | 1.2 | PubChem[1][2] |
Recommended Analytical Protocols
The following sections detail recommended experimental protocols for the analysis of this compound, adapted from established methods for related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carbamoyl chlorides, which can be thermally labile, derivatization may be necessary to improve stability and chromatographic performance.
Experimental Protocol: Derivatization GC-MS
This protocol is adapted from a method for the analysis of N,N-dimethylcarbamoyl chloride.[4]
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound standard or sample.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., dichloromethane, anhydrous).
-
-
Derivatization:
-
To the 1 mL sample solution, add 100 µL of anhydrous ethanol and 10 µL of pyridine (to act as an acid scavenger).
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes. The this compound will be converted to the more stable ethyl N-hexyl-N-methylcarbamate.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to ethyl N-hexyl-N-methylcarbamate based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards of known concentrations.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of N-methylcarbamates and can be adapted for carbamoyl chlorides, particularly after conversion to a more stable derivative. EPA methods for N-methylcarbamates provide a solid foundation for this approach.[5][6]
Experimental Protocol: HPLC with UV Detection
-
Sample Preparation and Derivatization (Hydrolysis):
-
Accurately weigh 1 mg of the this compound standard or sample.
-
Dissolve in 1 mL of acetonitrile.
-
To hydrolyze the carbamoyl chloride to the corresponding carbamic acid (which is unstable and will decarboxylate to the amine), add 100 µL of 0.1 M sodium hydroxide.
-
Vortex and let it react for 15 minutes.
-
Neutralize with 100 µL of 0.1 M hydrochloric acid.
-
The resulting solution contains N-hexyl-N-methylamine, which can be derivatized for UV detection.
-
Add 100 µL of a derivatizing agent such as dansyl chloride (1 mg/mL in acetone) and 50 µL of a sodium bicarbonate buffer (pH 9).
-
Heat at 60°C for 30 minutes.
-
-
HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (adjust wavelength based on the chromophore of the derivative).
-
-
Data Analysis:
-
Identify the peak of the derivatized N-hexyl-N-methylamine based on its retention time.
-
Quantify using an external standard calibration curve prepared with derivatized standards.
-
Visualizations
The following diagrams illustrate a general experimental workflow and a key synthetic application of carbamoyl chlorides.
Caption: General experimental workflow for the analysis of carbamoyl chlorides.
Caption: Synthesis of a carbamate ester from this compound.
References
A Comparative Guide to the Solvolysis of N-hexyl-N-methylcarbamoyl Chloride: Kinetic Insights and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolytic reactivity of N-hexyl-N-methylcarbamoyl chloride with other N,N-dialkylcarbamoyl chlorides. Due to the limited availability of direct kinetic data for this compound, this guide leverages experimental data from closely related analogues to predict its behavior and establish a comparative framework. The solvolysis of these compounds is of significant interest in understanding reaction mechanisms and is relevant in various synthetic applications, including the development of pharmaceutical agents.
Comparative Kinetic Data
The rate of solvolysis of N,N-dialkylcarbamoyl chlorides is influenced by the steric and electronic effects of the alkyl substituents on the nitrogen atom, as well as the ionizing power and nucleophilicity of the solvent. Generally, the reaction proceeds through a dissociative mechanism, often described as SN1-like, where the rate-determining step is the formation of a carbamoyl cation intermediate.
The following tables summarize kinetic data for the solvolysis of various N,N-dialkylcarbamoyl chlorides in different solvent systems. This data provides a basis for comparing the expected reactivity of this compound.
Table 1: Relative Solvolysis Rates of N,N-Dialkylcarbamoyl Chlorides at 25.0 °C
| Carbamoyl Chloride | Solvent | Rate Ratio (kR2NCOCl / kMe2NCOCl) | Reference |
| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 4.2 | [1] |
| N,N-Diethylcarbamoyl chloride | 100% Methanol | 6.6 | [1] |
Table 2: Specific Rates of Solvolysis (k) for N,N-Dialkylcarbamoyl Chlorides
| Carbamoyl Chloride | Solvent | Temperature (°C) | k (s-1) | Reference |
| 1-Piperidinecarbonyl chloride | 89.1% Acetone-Water | -20 | 2.1 x 10-3 | [2] |
| N,N-Diisopropylcarbamoyl chloride | 89.1% Acetone-Water | -20 | 8.4 x 10-2 | [2] |
Table 3: Activation Parameters for the Solvolysis of N,N-Dialkylcarbamoyl Chlorides
| Carbamoyl Chloride | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| N,N-Dimethylcarbamoyl chloride | Water | 20.63 | +3.50 | [2] |
| N,N-Diisopropylcarbamoyl chloride | 50% Ethanol | - | -37.8 | [2] |
| N,N-Dipropylcarbamoyl chloride | 50% Ethanol | - | +2.6 | [2] |
Based on the available data, it is anticipated that the solvolysis rate of this compound will be slightly faster than that of N,N-dimethylcarbamoyl chloride due to the increased electron-donating ability of the larger alkyl groups, which stabilizes the carbamoyl cation intermediate. However, significant steric hindrance from the hexyl group is not expected to be a major factor in this dissociative mechanism.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are representative procedures for the synthesis of a target carbamoyl chloride and for monitoring its solvolysis kinetics.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of N,N-dialkylcarbamoyl chlorides using triphosgene as a safer alternative to phosgene gas.
Materials:
-
N-hexyl-N-methylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-hexyl-N-methylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture under an inert atmosphere to remove the salt.
-
Wash the filtrate with cold, dilute hydrochloric acid and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Kinetic Measurement of Solvolysis by Conductometry
The solvolysis of carbamoyl chlorides produces hydrochloric acid, leading to an increase in the conductivity of the solution. This change can be monitored over time to determine the reaction rate.
Apparatus:
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Data acquisition system (optional)
Procedure:
-
Prepare a stock solution of the desired solvent system (e.g., 80% ethanol/20% water).
-
Place a known volume of the solvent in a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Allow the solvent to equilibrate to the desired temperature in the constant temperature bath.
-
Prepare a concentrated stock solution of this compound in a non-reactive, volatile solvent (e.g., anhydrous acetone).
-
To initiate the reaction, inject a small, known volume of the carbamoyl chloride stock solution into the stirred, thermostatted solvent. The final concentration of the carbamoyl chloride should be low (e.g., ~10-4 M) to ensure first-order kinetics.
-
Immediately begin recording the conductivity of the solution as a function of time. If using a data acquisition system, set the sampling rate appropriately (e.g., every 1-5 seconds).
-
Continue monitoring until the conductivity reaches a stable plateau, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of this plot will be -k.
Visualizations
The following diagrams illustrate the key processes involved in the study of this compound solvolysis.
Caption: Synthesis of this compound.
Caption: Solvolysis mechanism and kinetic analysis workflow.
Caption: Key factors influencing the rate of solvolysis.
References
A Comparative Analysis of Carbamoylation Methods for Researchers and Drug Development Professionals
A comprehensive guide to the yields, protocols, and workflows of key carbamoylation techniques in organic synthesis, providing researchers, scientists, and drug development professionals with the data needed to select the optimal method for their specific application.
The introduction of a carbamoyl moiety is a critical transformation in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The choice of carbamoylation method can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various carbamoylation techniques, supported by experimental data, to aid researchers in navigating this important chemical space.
Comparative Yield Analysis
The following table summarizes the reported yields for different carbamoylation methods across various substrate classes. This allows for a direct comparison of the efficacy of each technique for specific applications.
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |
| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90[1] | High yields for alcohols, tolerant to various functional groups.[1] |
| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92[2] | Metal-free, environmentally friendly (uses water as solvent).[2] |
| Carbamoylimidazolium Salts | Amines, Thiols, Alcohols, Carboxylic Acids | Carbamoylimidazolium salts | High (purification often not required)[3][4][5][6] | Efficient for a broad range of nucleophiles, high purity products.[3][4][5][6] |
| Indium Triflate-Catalyzed Carbamoylation | Alcohols & Amines | Indium triflate, Urea | Good to Excellent[7][8] | Uses eco-friendly urea as the carbamoyl source.[7][8] |
| Photoredox-Catalyzed Carbamoylation | Heterocycles | Photocatalyst (e.g., Ir-based), Oxamic acid derivatives | 55-89 | Mild reaction conditions, suitable for functionalizing complex heterocycles. |
| Isocyanate-Based Carbamoylation | Amines | Isocyanates | 85-95 | Well-established, high yields for urea formation. |
| Molybdenum-Mediated Carbamoylation | Aryl Halides | Mo(CO)6, Amine | Good to Excellent[9][10] | Alternative to palladium-catalyzed methods, efficient CO incorporation.[9][10] |
| CO2-Capture for Cyclic Carbamates | Unsaturated Amines | Organocatalyst, CO2 | Good | Enantioselective synthesis of cyclic carbamates.[11][12][13] |
Experimental Protocols
Detailed methodologies for the key carbamoylation techniques are provided below.
Tin-Catalyzed Transcarbamoylation of Alcohols
This protocol is adapted from the work of Ichikawa and colleagues.[1][14]
Materials:
-
Alcohol (1.0 equiv)
-
Phenyl carbamate (1.5 equiv)
-
Dibutyltin maleate (3.0 mol%)
-
Toluene (solvent)
Procedure:
-
A solution of the alcohol, phenyl carbamate, and dibutyltin maleate in toluene is prepared in a reaction vessel.
-
The mixture is heated to 90 °C.
-
The reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified using standard techniques such as column chromatography.
Acid-Promoted Direct C-H Carbamoylation of Quinoxalin-2(1H)-ones
This environmentally friendly method utilizes water as the solvent.[2]
Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Isocyanide (1.5 equiv)
-
Aqueous perchloric acid (0.2 M)
Procedure:
-
To a solution of the quinoxalin-2(1H)-one in water, the isocyanide and aqueous perchloric acid are added.
-
The reaction mixture is stirred at 90 °C for 3 hours.
-
After cooling, the product is extracted with an organic solvent.
-
The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography.
Carbamoylation using Carbamoylimidazolium Salts
This method is notable for its high efficiency and often does not require chromatographic purification.[3][4][5][6]
Materials:
-
Nucleophile (amine, thiol, alcohol, or carboxylic acid; 1.0 equiv)
-
Carbamoylimidazolium salt (1.1 equiv)
-
Base (e.g., triethylamine, if necessary)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
The nucleophile is dissolved in the chosen solvent.
-
The carbamoylimidazolium salt is added to the solution, followed by the base if required.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is typically purified by a simple aqueous workup, followed by extraction and removal of the solvent.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described carbamoylation methods.
References
- 1. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 2. Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides [organic-chemistry.org]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indium(III)-Catalyzed Synthesis of Primary Carbamates and N-Substituted Ureas [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mo(CO)6-Mediated Carbamoylation of Aryl Halides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO 2 -Capture: Discovery, Development, and Mechanism | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to the Synthesis of N-hexyl-N-methylcarbamoyl chloride: An Essential Intermediate for Researchers
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and safe synthesis of key intermediates is paramount. N-hexyl-N-methylcarbamoyl chloride is a crucial building block in the preparation of various bioactive molecules, particularly carbamate-based pesticides and pharmaceuticals. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Executive Summary
The synthesis of this compound can be approached through several methods, each with distinct advantages and disadvantages concerning safety, yield, purity, and scalability. Traditional methods involving phosgene, while effective, pose significant handling risks due to the extreme toxicity of the reagent. Safer alternatives, such as triphosgene and other phosgene-free reagents, have emerged as viable and often preferred options in a laboratory setting. This guide will delve into the specifics of these synthetic routes, providing a clear comparison to inform your experimental design.
Comparison of Synthetic Routes
The validation of a synthetic route for this compound involves a comparative analysis of key performance indicators. Below is a summary of the most common methods, with data extrapolated from analogous syntheses of N-alkyl-N-methylcarbamoyl chlorides.
| Synthetic Route | Reagent | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Phosgenation | Phosgene (COCl₂) | 85-95 | >98 | High reactivity, high yield, cost-effective for large scale. | Extremely toxic gas, requires specialized handling and equipment. |
| Triphosgene Method | Triphosgene | 70-85 | >98 | Solid, safer to handle than phosgene, good yield. | More expensive than phosgene, reaction can be slower. |
| Trichloromethylsulfenyl Chloride Method | Trichloromethylsulfenyl chloride & Phosgene | 58-63 | Variable | Alternative to direct phosgenation of the amine. | Two-step process, introduces sulfur byproducts complicating purification.[1] |
| Phosgene-Free (Dimethyl Carbonate) | Dimethyl Carbonate (DMC) | Moderate | Variable | Green and safe reagent, avoids toxic phosgene derivatives. | Generally lower reactivity, may require harsher conditions or specific catalysts. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. While these protocols are for the synthesis of analogous carbamoyl chlorides, they serve as a strong foundation for the synthesis of this compound with minor modifications.
Synthesis of this compound via Triphosgene
This method is a safer alternative to using phosgene gas directly.
Reactants:
-
N-hexyl-N-methylamine
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (or another suitable base)
-
Anhydrous Toluene (or another inert solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-hexyl-N-methylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the amine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the this compound, can be concentrated under reduced pressure.
-
Purification can be achieved by vacuum distillation.
Synthesis of this compound via Phosgene
Caution: Phosgene is an extremely toxic gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Reactants:
-
N-hexyl-N-methylamine
-
Phosgene (COCl₂)
-
Triethylamine (or another suitable HCl scavenger)
-
Anhydrous Benzene or Acetonitrile
Procedure:
-
In a specialized reaction setup for handling phosgene, a solution of N-hexyl-N-methylamine (1 equivalent) and triethylamine (1 equivalent) in anhydrous benzene is prepared.
-
The solution is cooled to approximately -5 °C.
-
Phosgene gas is bubbled through the solution at a controlled rate.
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[1]
Phosgene-Free Synthesis using Dimethyl Carbonate (DMC)
This method represents a greener and safer approach.
Reactants:
-
N-hexyl-N-methylamine
-
Dimethyl Carbonate (DMC)
-
Suitable catalyst (e.g., a strong base or a specific metal catalyst)
Procedure:
-
N-hexyl-N-methylamine and a significant excess of dimethyl carbonate are charged into a high-pressure reactor.
-
A suitable catalyst is added.
-
The reactor is sealed and heated to a temperature typically ranging from 150-200 °C for several hours.
-
After cooling, the excess dimethyl carbonate is removed by distillation.
-
The resulting product mixture is then worked up and purified, often by fractional distillation, to isolate the this compound.
Visualizing the Synthetic and Application Workflows
To provide a clearer understanding of the synthetic process and the subsequent application of this compound, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for this compound.
Caption: Reaction workflow for carbamate pesticide synthesis.
Caption: Signaling pathway of carbamate pesticide action.
Safety Considerations
Working with carbamoyl chlorides and their precursors requires strict adherence to safety protocols.
-
Phosgene: A highly toxic and corrosive gas. All manipulations must be conducted in a certified fume hood with continuous monitoring. Appropriate personal protective equipment (PPE), including a full-face respirator with a suitable cartridge, is mandatory.
-
Triphosgene: A solid that can release phosgene upon heating or in the presence of nucleophiles. While safer than phosgene gas, it should be handled with care in a well-ventilated area.
-
Carbamoyl Chlorides: These compounds are generally moisture-sensitive and can be corrosive and lachrymatory. Handle in a fume hood and wear appropriate PPE, including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. For laboratory-scale synthesis, the triphosgene method offers a good balance of safety and efficiency. Phosgene-free methods, while currently less common, represent a promising area for future development in green chemistry. This guide provides the necessary information to make an informed decision and to proceed with a validated and safe synthetic protocol.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling N-hexyl-N-methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-hexyl-N-methylcarbamoyl chloride. The following procedural guidance is derived from safety data for structurally similar carbamoyl chlorides and is intended to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be corrosive and capable of causing severe skin burns and eye damage. Inhalation or ingestion may be harmful. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact which can lead to severe burns and allergic reactions.[1][2] |
| Skin and Body | Impervious protective clothing, such as a lab coat, and protective boots if necessary.[1] | Minimizes skin contact with the chemical. |
| Respiratory | Use in a well-ventilated area or with local exhaust. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1][4] | Protects against inhalation of harmful vapors or mists. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the complete set of recommended PPE as detailed in Table 1.
-
All work must be conducted in a properly functioning chemical fume hood or with adequate local exhaust ventilation.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Gather all necessary equipment and reagents before introducing the this compound to the work area.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the area.
-
Wear full protective clothing, including respiratory protection, before attempting to clean up.[6]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a labeled, sealed container for disposal.[6]
-
Decontaminate the spill area.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: Procedural flow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused this compound, contaminated absorbent materials, and disposable PPE, in a designated and properly labeled hazardous waste container.[6]
-
Ensure the waste container is compatible with the chemical and is kept closed.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep it away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
